1,3-Dimethylbutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpentan-2-amine | |
|---|---|---|
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InChI |
InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3 | |
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InChI Key |
UNBMPKNTYKDYCG-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CC(C)N | |
| Source | PubChem | |
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Molecular Formula |
C6H15N | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
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DSSTOX Substance ID |
DTXSID4025113 | |
| Record name | 1,3-Dimethylbutylamine | |
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Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55 °F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption. | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Boiling Point |
223 to 228 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Flash Point |
55 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Density |
0.75 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
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CAS No. |
108-09-8 | |
| Record name | 1,3-DIMETHYLBUTYLAMINE | |
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| Record name | 1,3-Dimethylbutylamine | |
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| Record name | 1,3-Dimethylbutylamine | |
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| Record name | 1,3-Dimethylbutylamine | |
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| Record name | 1,3-dimethylbutylamine | |
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| Record name | 1,3-DIMETHYLBUTYLAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethylbutylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine (DMBA), also known by its IUPAC name 4-methylpentan-2-amine, is a synthetic aliphatic amine.[1][2] Structurally analogous to the stimulant 1,3-dimethylamylamine (DMAA), DMBA has been identified as an unapproved ingredient in some dietary supplements marketed for athletic performance enhancement and weight loss.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and available technical information relevant to research and drug development.
Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic fish-like odor.[2][5] It is a flammable substance and should be handled with appropriate safety precautions.[3][6]
| Property | Value | Reference(s) |
| IUPAC Name | 4-methylpentan-2-amine | [1][2] |
| Synonyms | DMBA, 4-amino-2-methylpentane, AMP | [1][3] |
| CAS Number | 108-09-8 | [1] |
| Molecular Formula | C₆H₁₅N | [1][6] |
| Molar Mass | 101.193 g/mol | [1][6] |
| Density | 0.717 g/mL at 25 °C | [1][3] |
| Boiling Point | 108–110 °C | [1][6] |
| Melting Point | -63 °C (estimate) | [7] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents such as chloroform and methanol (slightly). Limited solubility in water. | [4][8][9] |
| Refractive Index | n20/D 1.4085 | [3][10] |
Chemical Structure
This compound possesses a chiral center at the carbon atom bonded to the amine group, and therefore exists as a pair of stereoisomers, (R)- and (S)-4-methylpentan-2-amine. The presence of DMBA in dietary supplements has been identified to be in a racemic form, suggesting a synthetic origin.
Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound Hydrochloride
A patented method describes the synthesis of this compound hydrochloride through a multi-step process.[11] The key steps involve the reaction of methyl isobutyl ketone with formamide and ammonium formate, followed by hydrolysis and salification with hydrochloric acid.
References
- 1. This compound (DMBA) [benchchem.com]
- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. cipac.org [cipac.org]
- 11. CN104788320A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
1,3-Dimethylbutylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylbutylamine (DMBA), a synthetic aliphatic amine, has garnered significant attention within the scientific and regulatory communities. Initially investigated for its potential as a nasal decongestant, it has more recently been identified as an unapproved ingredient in dietary supplements, marketed for its purported stimulant effects.[1][2][3][4] This technical guide provides an in-depth overview of this compound, consolidating key information on its chemical identity, physical properties, synthesis, analytical methodologies, and purported mechanism of action. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and forensic analysis.
Chemical Identity and Synonyms
This compound is a primary aliphatic amine structurally related to the banned stimulant 1,3-dimethylamylamine (DMAA).[1][5] Its unambiguous identification is crucial for regulatory and research purposes.
Synonyms: A variety of synonyms for this compound have been used in scientific literature and on product labels. This list, while extensive, may not be exhaustive.
| Synonym |
| 2-Amino-4-methylpentane |
| 4-Methyl-2-pentanamine |
| 4-Methylpentan-2-amine |
| AMP Citrate |
| 4-amino-2-methylpentane citrate |
| 1,3-Dimethylbutanamine |
| Dimethylbutylamine |
| 4-AMP |
| Amperall |
| Methylpentane |
| Pentergy |
| Source:[5][6][8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅N | [1][6][7] |
| Molecular Weight | 101.19 g/mol | [6][7][9] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Odor | Fishlike | [1][10] |
| Boiling Point | 106-109 °C (223 to 228 °F) at 760 mmHg | [9][10] |
| Density | ~0.717 g/mL | [9] |
| Flash Point | 39 - 55 °F | [10] |
| Purity (typical) | >98.0% (GC) | [7] |
| Linear Formula | (CH₃)₂CHCH₂CH(CH₃)NH₂ | |
| InChI Key | UNBMPKNTYKDYCG-UHFFFAOYSA-N | [2][9] |
| Source:[1][6][7][9][10] |
Synthesis and Manufacturing
The presence of this compound in dietary supplements is attributed to chemical synthesis rather than natural extraction.[3][9] While various synthetic routes may exist, the Leuckart reaction is a commonly cited method for its preparation.
Leuckart Reaction: A General Overview
The Leuckart reaction is a method for the reductive amination of ketones or aldehydes. In the context of this compound synthesis, 4-methyl-2-pentanone (also known as methyl isobutyl ketone) serves as the starting material. The reaction typically involves heating the ketone with a nitrogen source, such as formamide or ammonium formate, which also acts as the reducing agent.[9][11]
A patent for the preparation of this compound hydrochloride outlines a process that involves mixing methyl isobutyl ketone, formamide, and ammonium formate and reacting them at a high temperature.[11] The resulting intermediate is then subjected to hydrolysis with concentrated hydrochloric acid to yield the final product.[11]
Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound hydrochloride based on the principles of the Leuckart reaction and information from patent literature.
Caption: Synthesis workflow for this compound Hydrochloride.
Analytical Methodologies
The detection and quantification of this compound in various matrices, particularly in dietary supplements, require robust and validated analytical methods. Several techniques have been developed for this purpose.
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of this compound.[9]
-
High-Performance Thin-Layer Chromatography (HPTLC): This method is suitable for rapid screening and chemical fingerprint analysis of samples suspected to contain this compound.[3][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. Chiral GC-MS, in particular, can be used to determine the enantiomeric ratio of the compound, which can provide insights into its origin (synthetic vs. natural).[3][9][12][13] Studies have shown that this compound found in dietary supplements is in a racemic form, indicating a synthetic origin.[9]
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS): This highly sensitive and specific method is well-suited for the accurate quantification of this compound in complex matrices like dietary supplements.[3][12][13]
Sample Preparation for Analysis
A general experimental protocol for the extraction of this compound from a powdered supplement sample for UHPLC-MS analysis can be summarized as follows:
-
Extraction: A known weight of the homogenized sample (e.g., half a serving size) is extracted with a suitable solvent, such as methanol.
-
Sonication and Centrifugation: The mixture is typically agitated through shaking and sonication to ensure efficient extraction. Centrifugation is then used to separate the solid and liquid phases.
-
Dilution and Filtration: The resulting supernatant is diluted with a mixture of the mobile phase components and filtered through a microfilter (e.g., 0.2 µm) before injection into the UHPLC system.
Source:[14]
Mechanism of Action and Biological Effects
The pharmacological effects of this compound have not been extensively studied in controlled human trials.[1] However, its structural similarity to other stimulants like DMAA provides a basis for its purported mechanism of action.
Purported Stimulant Effects
This compound is marketed for its stimulant effects, including increased energy and focus.[1] It is believed to act as a central nervous system (CNS) stimulant.[3][12][13]
Interaction with Neurotransmitter Systems
While detailed studies are lacking, it is hypothesized that this compound's stimulant effects are mediated through its interaction with monoaminergic systems. It is suggested to possess vasoconstrictive properties.[8] Anecdotal evidence suggests it may be more dopaminergic than DMAA.[8] The structural similarities to DMAA, which has been shown to inhibit the dopamine transporter, suggest that this compound may also interact with this transporter.[15] However, one study found that this compound is not an agonist of the trace amine-associated receptor 1 (TAAR1).[2]
The following diagram illustrates the logical relationship of the purported mechanism of action of this compound.
Caption: Purported Mechanism of Action of this compound.
Regulatory Status and Safety Profile
The U.S. Food and Drug Administration (FDA) has stated that this compound is not approved for use in dietary supplements and considers any supplement containing it to be adulterated.[1][2][5] There is a lack of systematic safety and efficacy testing in humans, and its health effects are largely unknown.[1][2] Due to its stimulant properties, there are concerns about potential cardiovascular side effects.[1] this compound is also on the World Anti-Doping Agency's (WADA) prohibited substances list.[4][9]
Conclusion
This compound is a synthetic stimulant with a well-defined chemical identity but a poorly characterized safety profile in humans. The information presented in this guide, including its CAS number, synonyms, physicochemical properties, synthesis, and analytical methods, provides a solid foundation for researchers and professionals working with this compound. The lack of comprehensive pharmacological and toxicological data underscores the need for further scientific investigation, particularly given its presence in commercially available products. The methodologies and data compiled herein are intended to support ongoing research, regulatory enforcement, and drug development efforts related to this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. DMBA: Another prohibited stimulant [opss.org]
- 6. scbt.com [scbt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. reddit.com [reddit.com]
- 9. This compound (DMBA) [benchchem.com]
- 10. This compound | C6H15N | CID 7908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104788320A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cannonbol.com [cannonbol.com]
- 15. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethylbutylamine (DMBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylbutylamine (DMBA), a synthetic aliphatic amine structurally related to 1,3-dimethylamylamine (DMAA), is a central nervous system stimulant.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DMBA, focusing on its interactions with key molecular targets. The primary mechanism of DMBA's sympathomimetic effects is attributed to its activity as a norepinephrine transporter (NET) inhibitor, leading to increased synaptic concentrations of norepinephrine.[1] Furthermore, DMBA exhibits partial agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in the modulation of monoaminergic systems. In contrast, current evidence suggests that DMBA does not directly activate a range of adrenergic receptors at physiologically relevant concentrations. This guide summarizes the available quantitative pharmacological data, details the experimental protocols for assessing the activity of DMBA at its molecular targets, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Norepinephrine Transporter Inhibition
The principal mechanism underlying the stimulant effects of 1,3-DMBA is its inhibition of the norepinephrine transporter (NET).[1] The NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting NET, DMBA effectively increases the concentration and prolongs the action of norepinephrine in the synapse. This enhanced noradrenergic activity is responsible for the sympathomimetic effects associated with DMBA, such as vasoconstriction, increased heart rate, and elevated blood pressure.[2]
Signaling Pathway for Norepinephrine Transporter Inhibition
The following diagram illustrates the effect of DMBA on the norepinephrine transporter and the subsequent downstream signaling.
References
An In-depth Technical Guide to the Synthesis of 1,3-Dimethylbutylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 1,3-dimethylbutylamine (DMBA), a synthetic stimulant that has been identified in some dietary supplements. This document outlines the core chemical reactions, precursors, and experimental protocols involved in its synthesis, with a focus on providing actionable data for research and development.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through two main routes:
-
Direct Reductive Amination via the Leuckart Reaction: A one-pot synthesis involving the reaction of 4-methyl-2-pentanone with an amine source and a reducing agent.
-
Multi-step Synthesis via Acetoacetic Ester Condensation: A more complex pathway that first synthesizes the 4-methyl-2-pentanone precursor, which is then subjected to reductive amination.
Pathway 1: Direct Reductive Amination (Leuckart Reaction)
The most common and direct method for synthesizing this compound is the Leuckart reaction, a type of reductive amination. This reaction utilizes 4-methyl-2-pentanone (also known as methyl isobutyl ketone) as the ketone precursor. The nitrogen source and reducing agent are typically formamide, ammonium formate, or a mixture thereof. The reaction proceeds by forming an intermediate N-formyl compound, which is then hydrolyzed to yield the final amine.
Experimental Protocol: Leuckart Reaction
This protocol is based on a typical Leuckart reaction for the synthesis of aliphatic amines.
Step 1: Amidation
-
In a reaction vessel, combine 4-methyl-2-pentanone, formamide, and ammonium formate.
-
Heat the mixture to a temperature between 120°C and 170°C.
-
Maintain this temperature for a reaction time of 19 to 21 hours.
-
After the reaction is complete, cool the mixture to 35-45°C.
-
Perform a water extraction to remove impurities, and separate the aqueous layer to obtain the intermediate product.
Step 2: Hydrolysis and Salt Formation
-
To the intermediate product from Step 1, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 7 to 9 hours.
-
After hydrolysis, the resulting product is this compound hydrochloride.
Step 3: Purification
-
The crude product can be purified by concentrating it to dryness.
-
The resulting solid is dissolved in an aqueous solution and treated with activated carbon at 70-80°C for 30-40 minutes to remove colored impurities.
-
The solution is then filtered, and the filtrate is evaporated to dryness.
-
Recrystallization from a solvent such as ethyl acetate can be performed to obtain the final purified product.
Quantitative Data: Leuckart Reaction
| Parameter | Value |
| Starting Ketone | 4-Methyl-2-pentanone |
| Reagents | Formamide, Ammonium Formate, Concentrated Hydrochloric Acid |
| Reaction Temperature | 120-170°C |
| Reaction Time | 19-21 hours (Amidation), 7-9 hours (Hydrolysis) |
| Purity of Final Product | >99% |
Reaction Pathway Diagram
Pathway 2: Multi-step Synthesis via Acetoacetic Ester Route
This pathway involves the initial synthesis of the key precursor, 4-methyl-2-pentanone, through an acetoacetic ester synthesis, followed by the Leuckart reaction as described in Pathway 1.
Experimental Protocol: Acetoacetic Ester Synthesis of 4-Methyl-2-pentanone
Step 1: Alkylation
-
Prepare a solution of sodium ethoxide in ethanol.
-
At 0°C, add ethyl acetoacetate dropwise to the sodium ethoxide solution.
-
Following the addition of ethyl acetoacetate, add 2-bromobutane to initiate the alkylation reaction.
Step 2: Hydrolysis and Decarboxylation
-
The alkylated ethyl acetoacetate is then subjected to hydrolysis, typically using an aqueous acid or base.
-
After hydrolysis, the resulting β-keto acid is heated to induce decarboxylation, yielding 4-methyl-2-pentanone.
Quantitative Data: Acetoacetic Ester Synthesis
| Parameter | Value |
| Starting Materials | Ethyl acetoacetate, 2-Bromobutane |
| Base for Alkylation | Sodium ethoxide |
| Alkylation Temperature | 0°C |
| Intermediate Product | Alkylated ethyl acetoacetate |
| Final Product of this Stage | 4-Methyl-2-pentanone |
Logical Relationship Diagram
Precursors for this compound Synthesis
The primary precursors for the synthesis of this compound are summarized in the table below.
| Synthesis Pathway | Primary Precursors |
| Direct Reductive Amination | 4-Methyl-2-pentanone (Methyl Isobutyl Ketone) |
| Formamide | |
| Ammonium Formate | |
| Multi-step Synthesis | Ethyl acetoacetate |
| 2-Bromobutane | |
| Sodium ethoxide |
Conclusion
The synthesis of this compound can be accomplished through straightforward and well-established chemical reactions. The direct reductive amination of 4-methyl-2-pentanone via the Leuckart reaction offers a more direct route, while the multi-step synthesis involving an acetoacetic ester condensation provides an alternative pathway for producing the necessary ketone precursor. The choice of pathway may depend on the availability of starting materials and the desired scale of production. The information provided in this guide is intended for research and developmental purposes and should be handled with appropriate safety precautions in a controlled laboratory setting.
In Vitro Physiological Profile of 1,3-Dimethylbutylamine (DMBA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylbutylamine (DMBA), a synthetic stimulant structurally related to methylhexanamine (DMAA), has been identified as an unapproved ingredient in various dietary supplements.[1] Despite its prevalence in consumer products, a comprehensive understanding of its physiological and pharmacological effects, particularly at the cellular level, is limited. This technical guide provides an in-depth overview of the known in vitro physiological effects of DMBA, with a focus on its interactions with key molecular targets in the central nervous system. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of its mechanisms of action to support further research and drug development efforts.
Core Pharmacological Activities
Current in vitro research indicates that the primary physiological effects of this compound are centered on its interaction with monoamine transporters and the trace amine-associated receptor 1 (TAAR1).
Monoamine Transporter Inhibition
DMBA has been identified as an inhibitor of the norepinephrine transporter (NET).[2] In a key study, it was shown to block the uptake of norepinephrine in human embryonic kidney 293 (HEK293) cells that express the human NET.[2] The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 1.7 µM.[2]
Conversely, the same research demonstrated that DMBA does not inhibit the dopamine transporter (DAT) or the serotonin transporter (SERT), indicating a degree of selectivity for the noradrenergic system.[2] This selective inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, which is consistent with the stimulant properties of DMBA.
Trace Amine-Associated Receptor 1 (TAAR1) Activation
DMBA has been shown to be a weak agonist of the human trace amine-associated receptor 1 (TAAR1). In an in vitro assay using HEK293T cells stably transfected with the human TAAR1, DMBA elicited a 20% activation response at a concentration of 300 µM, relative to the maximal effect of the endogenous agonist phenethylamine. This suggests that at high concentrations, DMBA may modulate cellular signaling through this receptor, which is known to influence monoaminergic neurotransmission.
Quantitative Data Summary
The following tables provide a structured summary of the available quantitative data on the in vitro physiological effects of this compound.
Table 1: Monoamine Transporter Inhibition Profile of this compound
| Target Transporter | Assay System | Measured Parameter | Value | Reference |
| Norepinephrine Transporter (NET) | HEK293 cells expressing hNET | IC50 | 1.7 µM | [2] |
| Dopamine Transporter (DAT) | HEK293 cells expressing hDAT | Inhibition | No | [2] |
| Serotonin Transporter (SERT) | HEK293 cells expressing hSERT | Inhibition | No | [2] |
Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Activation Profile of this compound
| Target Receptor | Assay System | Measured Parameter | Concentration | Response (% of Phenethylamine Max) | Reference |
| Human TAAR1 | HEK293T cells expressing hTAAR1 | Agonist Activity | 300 µM | 20% |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have characterized the in vitro physiological effects of DMBA.
Monoamine Transporter Uptake Inhibition Assay
This protocol is based on the methodology described by Rickli et al. (2019).[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human norepinephrine, dopamine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, antibiotics).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Radiolabeled substrates: [³H]norepinephrine, [³H]dopamine, or [³H]serotonin.
-
This compound test compound.
-
Scintillation fluid.
-
Multi-well plates (e.g., 96-well).
-
Scintillation counter.
Procedure:
-
Cell Culture: HEK293 cells expressing the respective transporters are cultured to confluence in multi-well plates.
-
Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the respective radiolabeled substrate at a concentration close to its Michaelis-Menten constant (Km).
-
Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for substrate uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
TAAR1 Activation Assay (cAMP Accumulation)
This protocol is a generalized representation of a cAMP accumulation assay used to measure Gs-coupled GPCR activation.
Objective: To determine the agonist activity of this compound at the human trace amine-associated receptor 1 (TAAR1).
Materials:
-
HEK293T cells stably expressing the human TAAR1.
-
Cell culture medium.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound test compound.
-
Reference agonist (e.g., phenethylamine).
-
cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding assay).
Procedure:
-
Cell Culture: HEK293T cells expressing hTAAR1 are seeded into multi-well plates and grown to the desired confluency.
-
Stimulation: The culture medium is replaced with assay buffer, and the cells are stimulated with various concentrations of this compound, a reference agonist, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed according to the instructions of the chosen cAMP assay kit.
-
cAMP Quantification: The intracellular cAMP levels are quantified using the selected assay method.
-
Data Analysis: The concentration-response curves are generated, and the efficacy of DMBA is determined relative to the maximal response produced by the reference agonist.
Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to 1,3-Dimethylbutylamine (DMBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethylbutylamine (DMBA), a synthetic central nervous system stimulant. The document covers the historical context of its emergence, detailed methodologies for its chemical synthesis, and a thorough review of analytical techniques for its detection and quantification. Furthermore, it delves into the current understanding of its pharmacological properties, including its mechanism of action as a monoamine releasing agent with a primary affinity for the norepinephrine transporter. This guide is intended to serve as a critical resource for researchers and professionals in pharmacology, analytical chemistry, and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key processes to facilitate a deeper understanding of this compound.
Introduction
This compound (DMBA), also known as 4-methyl-2-pentanamine, is a synthetic aliphatic amine structurally related to the stimulant 1,3-dimethylamylamine (DMAA).[1] While its physiological effects were cursorily examined in animal studies in the mid-20th century, DMBA gained notoriety in the early 21st century as an unapproved ingredient in dietary and pre-workout supplements.[2] Often misleadingly marketed as a natural constituent of Pouchong tea, scientific investigations have largely refuted this claim, indicating a synthetic origin for the DMBA found in commercial products.[3] Its status as an adulterant in dietary supplements has led to regulatory action by agencies such as the U.S. Food and Drug Administration (FDA).[4] This guide provides a detailed technical examination of DMBA, from its synthesis to its biological activity.
History and Discovery
The definitive first synthesis of this compound is not well-documented in publicly available literature. However, early pharmacological studies on a series of aliphatic amines in the 1940s by researchers such as K. K. Chen and his colleagues provide the first evidence of scientific investigation into its physiological effects. These studies explored the pressor (blood pressure increasing) effects of various amines in animal models, laying the groundwork for understanding the stimulant properties of this class of compounds. The re-emergence of DMBA in the 2010s as an ingredient in dietary supplements brought the compound to the forefront of regulatory and scientific scrutiny.
Chemical Synthesis
The synthesis of this compound is primarily achieved through two well-established organic chemistry reactions: the Leuckart reaction and reductive amination. Both methods utilize 4-methyl-2-pentanone as the starting ketone.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5]
Reaction Scheme:
Figure 1: Leuckart Reaction for DMBA Synthesis.
Experimental Protocol: Leuckart Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-methyl-2-pentanone (1.0 equivalent) with an excess of ammonium formate (2.0-3.0 equivalents).
-
Heating: Heat the reaction mixture to a temperature of 160-170°C. The reaction is typically carried out for several hours (e.g., 6-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, the intermediate formyl derivative is hydrolyzed to the free amine. This is achieved by adding a strong acid, such as concentrated hydrochloric acid, and refluxing the mixture for an additional 4-8 hours.
-
Work-up: The reaction mixture is cooled and made alkaline by the addition of a strong base (e.g., 20% NaOH solution) to liberate the free amine.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amine can be further purified by distillation.
Reductive Amination
Reductive amination is a more modern and often higher-yielding method for the synthesis of amines from carbonyl compounds. It involves the formation of an imine intermediate, which is then reduced to the corresponding amine.
Reaction Scheme:
Figure 2: Reductive Amination for DMBA Synthesis.
Experimental Protocol: Reductive Amination of 4-Methyl-2-pentanone
-
Imine Formation: In a suitable solvent (e.g., methanol), dissolve 4-methyl-2-pentanone (1.0 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. The reducing agent is added portion-wise at 0°C, and the reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of an acid (e.g., dilute HCl) to destroy any excess reducing agent. The mixture is then made basic with a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by distillation.
Analytical Methodologies
The identification and quantification of DMBA in complex matrices such as dietary supplements and biological fluids require sensitive and specific analytical methods.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a rapid and cost-effective screening method for the presence of DMBA.[6]
Experimental Protocol: HPTLC Screening for DMBA
-
Sample Preparation: Extract the sample (e.g., powdered supplement) with a suitable solvent such as methanol.
-
Chromatography:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia.
-
Application: Apply the sample and a DMBA standard solution to the plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
-
Detection: After drying, visualize the spots under UV light (254 nm) and by spraying with a suitable visualization reagent (e.g., ninhydrin solution) followed by heating. The retention factor (Rf) of the spot in the sample is compared to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the confirmation and quantification of DMBA. Chiral GC-MS can be used to determine the enantiomeric ratio of DMBA, which is crucial for distinguishing between synthetic (racemic) and potential natural sources.[6]
Experimental Protocol: Chiral GC-MS Analysis of DMBA
-
Sample Preparation and Derivatization:
-
Extract DMBA from the sample matrix using an appropriate solvent.
-
To enable chiral separation and improve chromatographic properties, derivatize the amine with a chiral derivatizing agent, such as N-(trifluoroacetyl)-L-prolyl chloride (l-TPC), to form diastereomers.
-
-
Chromatography:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient to ensure separation of the diastereomers.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)
UHPLC-QToF-MS offers high resolution and mass accuracy, making it an excellent tool for the sensitive and specific quantification of DMBA in complex matrices.[6]
Experimental Protocol: UHPLC-QToF-MS Quantification of DMBA
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate DMBA from the sample.
-
Prepare a calibration curve using a certified DMBA standard.
-
-
Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier such as formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: High-resolution mass spectrometry to accurately measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Pharmacology
Mechanism of Action
This compound acts as a central nervous system stimulant.[3] Its primary mechanism of action is believed to be the release of monoamine neurotransmitters, particularly norepinephrine, from presynaptic nerve terminals.[7] This is achieved by interacting with and reversing the direction of monoamine transporters.[7]
Signaling Pathway:
Figure 3: Proposed Mechanism of Action of DMBA.
Unlike amphetamine, DMBA does not appear to significantly interact with the dopamine transporter (DAT).[8][9] It is also not an agonist of the trace amine-associated receptor 1 (TAAR1).[1] The primary pharmacological effects of DMBA are therefore likely mediated through its action on the norepinephrine transporter.
Pharmacological Effects
The inhibition of norepinephrine reuptake and promotion of its release leads to increased levels of norepinephrine in the synaptic cleft. This results in heightened sympathetic nervous system activity, manifesting as:
-
Increased heart rate and blood pressure[10]
-
Vasoconstriction[10]
-
Central nervous system stimulation, leading to increased alertness and focus
Due to the lack of controlled human studies, the full spectrum of its pharmacological effects and its safety profile remain poorly understood.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-Methyl-2-pentanamine | [4] |
| CAS Number | 108-09-8 | [4] |
| Molecular Formula | C₆H₁₅N | [4] |
| Molar Mass | 101.19 g/mol | [4] |
| Boiling Point | 108-110 °C | [11] |
| Density | 0.717 g/mL at 25°C | [11] |
Table 2: Reported Concentrations of DMBA in Dietary Supplements
| Supplement Type | Concentration Range (mg per serving/day) | Reference |
| Pre-workout/Weight-loss | 0.1 to 214 mg per daily dose | [6] |
Conclusion
This compound is a synthetic stimulant with a clear mechanism of action primarily involving the norepinephrine transporter. While its synthesis and analytical detection are well-established within the scientific community, its pharmacological effects and safety in humans have not been rigorously studied. The presence of DMBA in dietary supplements as an undeclared and unapproved ingredient poses a significant public health concern. This technical guide provides a foundational understanding of DMBA for researchers and professionals, highlighting the need for further investigation into its long-term effects and the importance of stringent quality control in the dietary supplement industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Methyl-2-pentanone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pentanamine, 4-methyl- [webbook.nist.gov]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. chembk.com [chembk.com]
An In-depth Technical Guide to the Solubility and Stability of 1,3-Dimethylbutylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine hydrochloride (DMBA HCl), also known as 4-methyl-2-pentanamine hydrochloride, is a synthetic stimulant structurally related to methylhexanamine.[1] It has been identified in some dietary supplements, leading to regulatory scrutiny.[1][2] As an analytical reference standard and a compound of interest in forensic and toxicological studies, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for accurate research and development.[3] This technical guide provides a comprehensive overview of the available data on the solubility and stability of DMBA HCl, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H15N • HCl | [3] |
| Formula Weight | 137.7 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| CAS Number | 71776-70-0 | [3] |
Solubility Profile
The hydrochloride salt form of this compound is utilized to enhance its solubility and stability.[4] As an amine hydrochloride, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH values where the amine group is fully protonated.[5]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound hydrochloride in various solvents.
| Solvent | Concentration | Temperature | Method |
| Dimethylformamide (DMF) | 20 mg/mL | Not Specified | Not Specified |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not Specified | Not Specified |
| Ethanol | 30 mg/mL | Not Specified | Not Specified |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Not Specified | Not Specified |
Data sourced from Cayman Chemical product information sheet.[3]
Stability Profile
The stability of a compound is a critical factor for its storage, handling, and use in experimental settings. Stability studies are essential to ensure the integrity of the compound over time and under various environmental conditions.
General Stability
| Condition | Stability | Storage Temperature |
| Long-term Storage | ≥ 5 years | -20°C |
Data sourced from Cayman Chemical product information sheet.[3]
Experimental Protocols
Detailed methodologies for determining the solubility and stability of a compound are crucial for obtaining reliable and reproducible data. The following sections outline standard experimental protocols that can be applied to this compound hydrochloride.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[6]
Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.
Materials:
-
This compound hydrochloride
-
Solvent of interest (e.g., water, PBS at various pH values, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, visually inspect the samples to confirm the presence of excess solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.
Stability Testing Protocols
Forced degradation studies are necessary to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7]
Objective: To evaluate the stability of this compound hydrochloride in aqueous solutions at different pH values.
Procedure:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Spike the stock solution into each buffer to a final concentration suitable for analysis.
-
Divide each solution into two sets of vials. One set is stored at the desired test temperature (e.g., 40°C or 60°C), and the other set is stored at a control temperature (e.g., 4°C) in the dark.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each vial.
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound hydrochloride and to detect the formation of any degradation products.
Objective: To assess the stability of this compound hydrochloride in the solid state and in solution when exposed to elevated temperatures.
Procedure:
-
For solid-state testing, place a known amount of this compound hydrochloride in open and closed glass vials.
-
For solution-state testing, prepare a solution of the compound in a relevant solvent.
-
Expose the samples to a high temperature (e.g., 60°C, 80°C) in a calibrated oven.
-
Include control samples stored at a lower temperature (e.g., 4°C) in the dark.
-
At predetermined time intervals, analyze the samples for degradation using a stability-indicating HPLC method.
Objective: To determine the light sensitivity of this compound hydrochloride. The protocol should follow the ICH Q1B guidelines.[8]
Procedure:
-
Expose solid this compound hydrochloride and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
The exposure can be conducted in a photostability chamber.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound hydrochloride.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cannonbol.com [cannonbol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound-d6 Hydrochloride [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rdlaboratories.com [rdlaboratories.com]
Potential Pharmacological Targets of 1,3-Dimethylbutylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylbutylamine (DMBA), a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA), has been identified as an unapproved ingredient in various dietary supplements.[1][2][3][4][5] Despite its prevalence in commercial products, comprehensive pharmacological data on DMBA remains limited. This technical guide synthesizes the current understanding of DMBA's potential pharmacological targets, focusing on its interactions with key monoamine transporters and receptors. The primary molecular target identified for DMBA is the norepinephrine transporter (NET), where it functions as an inhibitor. Conversely, available evidence suggests a lack of significant interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[2] This document provides a detailed overview of these interactions, presents relevant (though limited) quantitative data, and outlines standard experimental protocols for the further pharmacological characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and their mechanisms of action.
Introduction
This compound (DMBA), also known as 4-amino-2-methylpentane, is a synthetic aliphatic amine that has garnered attention due to its presence in dietary supplements marketed for athletic performance and weight loss.[1][3][6] Structurally, it is a close analog of the banned stimulant 1,3-dimethylamylamine (DMAA).[1][3] The health effects of DMBA in humans have not been formally studied, and its safety profile remains unknown.[1][2] Understanding the pharmacological targets of DMBA is crucial for elucidating its physiological effects and potential toxicological risks. This guide provides a technical overview of the known and potential molecular targets of DMBA.
Primary Pharmacological Target: Norepinephrine Transporter (NET)
The principal mechanism of action for DMBA appears to be the inhibition of the norepinephrine transporter (NET).[3] The NET is a presynaptic membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[7][8] Inhibition of NET leads to increased extracellular concentrations of norepinephrine, resulting in sympathomimetic effects such as increased heart rate, blood pressure, and alertness.[7]
Interaction with Norepinephrine Transporter (NET)
-
Mechanism: DMBA acts as an inhibitor of the norepinephrine transporter.[3]
-
Effect: By blocking the reuptake of norepinephrine, DMBA potentiates noradrenergic signaling.
Investigated Non-Targets
Dopamine Transporter (DAT)
In vitro studies have indicated that DMBA does not significantly interact with the dopamine transporter (DAT).[9] The DAT is crucial for regulating dopamine levels in the synapse, and its modulation is a key mechanism for many psychostimulants. The lack of significant DAT inhibition by DMBA suggests that its stimulant effects are primarily mediated by its actions on the noradrenergic system.
Trace Amine-Associated Receptor 1 (TAAR1)
DMBA has been shown to not be an agonist of the human or rodent trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that can modulate monoaminergic systems and is a target for various amphetamine-like compounds. The absence of TAAR1 agonism further distinguishes DMBA's pharmacological profile from that of other stimulants.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the known interactions of DMBA with its potential pharmacological targets. Due to the limited research on this compound, specific quantitative values are largely unavailable.
| Target | Interaction | Quantitative Data (IC50/Ki) | Reference(s) |
| Norepinephrine Transporter (NET) | Inhibition | Not Available | [3] |
| Dopamine Transporter (DAT) | No Significant Interaction | Not Available | [9] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Not an Agonist | Not Available | [2] |
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to quantitatively assess the interaction of this compound with its potential pharmacological targets.
Norepinephrine Transporter (NET) Inhibition Assay
A common method to determine the inhibitory potency of a compound on NET is through a radiolabeled norepinephrine uptake assay in cells endogenously or heterologously expressing the transporter.
Objective: To determine the IC50 value of DMBA for the inhibition of norepinephrine uptake via NET.
Materials:
-
Cell line expressing human NET (e.g., SK-N-BE(2)C cells)
-
[³H]-Norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Desipramine (as a positive control inhibitor)
-
This compound (test compound)
-
Scintillation counter and vials
Protocol:
-
Culture NET-expressing cells to confluency in appropriate multi-well plates.
-
Prepare serial dilutions of DMBA and the positive control (desipramine) in KRH buffer.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of DMBA or control compounds for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
Calculate the percentage of inhibition for each DMBA concentration and determine the IC50 value using non-linear regression analysis.
Dopamine Transporter (DAT) Inhibition Assay
A similar uptake assay can be used to confirm the lack of activity of DMBA at the dopamine transporter.
Objective: To assess the inhibitory effect of DMBA on dopamine uptake via DAT.
Materials:
-
Cell line expressing human DAT (e.g., HEK293 cells)
-
[³H]-Dopamine
-
Assay buffer
-
GBR 12909 or cocaine (as a positive control inhibitor)
-
This compound (test compound)
-
Scintillation counter and vials
Protocol:
-
Follow a similar procedure as the NET inhibition assay, substituting DAT-expressing cells and [³H]-Dopamine.
-
Use a known DAT inhibitor like GBR 12909 as a positive control.
-
Measure the uptake of [³H]-Dopamine in the presence of varying concentrations of DMBA.
-
Calculate the percentage of inhibition to determine if DMBA has any effect on DAT activity.
Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay
TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP accumulation assay is a standard method to measure agonist activity.
Objective: To determine if DMBA acts as an agonist at TAAR1 by measuring cAMP production.
Materials:
-
Cell line expressing human TAAR1 (e.g., HEK293 or CHO cells)
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)
-
Phenethylamine or a known TAAR1 agonist (as a positive control)
-
This compound (test compound)
-
Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX)
Protocol:
-
Plate TAAR1-expressing cells in a suitable multi-well format.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of DMBA or a known TAAR1 agonist to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for any observed agonist activity.
Visualizations
Signaling Pathway of Norepinephrine Transporter Inhibition by DMBA
Caption: Inhibition of the Norepinephrine Transporter (NET) by 1,3-DMBA.
Experimental Workflow for NET Inhibition Assay
Caption: Workflow for determining NET inhibition by 1,3-DMBA.
Logical Relationship of DMBA and its Investigated Targets
Caption: Relationship between 1,3-DMBA and its key molecular targets.
Conclusion and Future Directions
The available evidence strongly suggests that the primary pharmacological target of this compound is the norepinephrine transporter. Its mechanism of action as a NET inhibitor is consistent with the stimulant properties attributed to it. Importantly, DMBA appears to have a distinct pharmacological profile from many other psychostimulants due to its lack of significant interaction with the dopamine transporter and TAAR1.
A significant gap in the current knowledge is the absence of robust quantitative pharmacological data, such as binding affinities and inhibitory potencies. Future research should prioritize the determination of these values to allow for a more precise characterization of DMBA's potency and selectivity. Furthermore, comprehensive in vivo studies are necessary to understand the full physiological and toxicological consequences of DMBA exposure. The experimental protocols outlined in this guide provide a framework for conducting such essential research. A thorough understanding of the pharmacological targets of DMBA is imperative for assessing its potential risks to public health.
References
- 1. cannonbol.com [cannonbol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice lacking the norepinephrine transporter are supersensitive to psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Reality: A Technical Review on the Purported Natural Occurrence of 1,3-Dimethylbutylamine (DMBA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dimethylbutylamine (DMBA), a central nervous system stimulant, has been marketed in dietary supplements with claims of natural origin, most notably from Pouchong tea (Camellia sinensis). This assertion has significant regulatory and safety implications. This technical guide provides an in-depth review of the scientific evidence concerning the natural occurrence of DMBA. Through a comprehensive analysis of peer-reviewed studies, this document establishes that there is no credible scientific evidence to support the claim that DMBA is a natural constituent of Pouchong tea or any other plant. In contrast, extensive analytical testing has repeatedly failed to detect DMBA in authentic tea samples, while consistently identifying it in synthetic, racemic forms within dietary supplements.
Introduction: The Controversy of a "Natural" Stimulant
This compound (DMBA), also known as AMP Citrate, is structurally similar to the banned stimulant 1,3-dimethylamylamine (DMAA).[1] Following the prohibition of DMAA, DMBA emerged in dietary supplements, often marketed for weight loss, enhanced athletic performance, and cognitive function.[2] To navigate regulatory frameworks that favor natural ingredients, some manufacturers have claimed that DMBA is extracted from plants, particularly Pouchong tea.[3][4] This guide scrutinizes these claims by examining the available analytical evidence.
Quantitative Analysis: Absence in Nature, Presence in Supplements
Independent laboratory analyses have consistently failed to detect DMBA in a variety of authentic tea samples. Conversely, the same analytical methods have readily identified and quantified DMBA in numerous commercially available dietary supplements. The quantities found in these supplements are often substantial and inconsistent with trace amounts expected from a natural extract.[5][6]
A pivotal study developed and validated three independent analytical methods—High-Performance Thin-Layer Chromatography (HPTLC), chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)—to investigate these claims.[3][7] The findings are summarized below.
Table 1: Quantitative Findings of DMBA in Tea Samples and Dietary Supplements
| Sample Type | Number of Samples Tested | DMBA Detection Status | Concentration Range per Serving/Dose | Chirality | Reference |
| Authentic & Commercial Tea Leaves (Camellia sinensis - including Pouchong, green, black, oolong) | 25 | Not Detected | N/A | N/A | [3][7] |
| Dietary Supplements Listing DMBA or similar | 13 | Detected in 11 samples | 0.1 to 214 mg | Racemic | [3][7] |
| Dietary Supplements Listing DMBA or similar | 14 | Detected in 12 samples | 13 to 120 mg | Not specified | [2][4] |
The consistent finding of DMBA in racemic form (an equal mixture of stereoisomers) in supplements is a strong indicator of synthetic origin, as biosynthetic pathways in plants typically produce specific stereoisomers.[7]
Experimental Protocols for DMBA Detection
The definitive identification and quantification of DMBA require sophisticated analytical techniques capable of high sensitivity and specificity. The following methodologies have been successfully employed to test for DMBA in complex matrices like plant materials and supplement powders.
Sample Preparation and Extraction (General Protocol)
A standardized extraction method is crucial for isolating DMBA from complex sample matrices.
-
Sample Homogenization : The contents of capsules or a measured amount of powdered supplement/dried tea leaves are homogenized.
-
Solvent Extraction : One gram of the homogenized sample is extracted with 20 mL of a 50:50 methanol:water solution.[4]
-
Mechanical Agitation : The mixture is shaken for 20 minutes, followed by sonication for another 20 minutes to ensure complete extraction.[4]
-
Centrifugation : The resulting mixture is centrifuged at approximately 5500 x g for 20 minutes to pellet solid debris.[4]
-
Filtration : The supernatant is carefully collected and filtered through a 0.45 µm syringe filter (e.g., PVDF) to remove any remaining particulates.[4]
-
Dilution : The clarified extract is serially diluted for analysis to fall within the linear range of the instrument.[4]
Analytical Methodology: UHPLC-QToF-MS
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the unambiguous identification and quantification of DMBA.
-
Chromatography System : UHPLC system for high-resolution separation.
-
Mass Spectrometer : QToF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]
-
Identification : The presence of DMBA is confirmed by comparing the retention time and the high-resolution mass spectra (both MS and MS/MS) of the sample peak to that of a certified reference standard.[3][4] The precursor ion for DMBA is observed at m/z 102.1283, with a key product ion at m/z 85.1017.[4]
-
Quantification : A validated UHPLC-QToF-MS method is used for the precise quantification of DMBA in the samples.[3][8]
Chirality Analysis: Chiral GC-MS
To determine if the detected DMBA is of natural or synthetic origin, its stereoisomeric composition is analyzed using chiral Gas Chromatography-Mass Spectrometry.
-
Derivatization : The sample extract may require derivatization to improve volatility and chromatographic separation.
-
Column : A chiral GC column capable of separating the enantiomers of DMBA.
-
Detection : Mass spectrometry is used for detection and confirmation.
-
Interpretation : The presence of a racemic mixture (1:1 ratio of enantiomers) is indicative of a synthetic product, whereas a significant enantiomeric excess would suggest a biological origin. Studies have consistently found DMBA in supplements to be racemic.[7][8]
Logical and Experimental Workflow
The process of investigating the claimed natural origin of DMBA follows a clear logical and experimental progression, from initial screening to definitive structural and chiral analysis.
Caption: Workflow for the analysis and origin determination of DMBA in various samples.
Conclusion
The claim that this compound (DMBA) is a natural constituent of Pouchong tea or other plants is unsubstantiated by rigorous scientific analysis. Multiple studies using validated, high-sensitivity analytical methods have failed to detect DMBA in authentic plant materials. In stark contrast, DMBA is frequently found in high, pharmacologically active doses in dietary supplements. The consistent finding of its racemic form in these products strongly points to a synthetic origin. For professionals in research, drug development, and regulatory affairs, it is crucial to recognize that DMBA, when found in consumer products, should be considered an unapproved synthetic stimulant, not a natural dietary ingredient. Its safety and efficacy in humans have not been established through clinical trials.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cannonbol.com [cannonbol.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Publication : USDA ARS [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of 1,3-Dimethylbutylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice. 1,3-Dimethylbutylamine (DMBA) is not approved for human consumption and has been the subject of regulatory warnings.
Executive Summary
This compound (DMBA), a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA), has been identified as an unapproved ingredient in some dietary supplements marketed for weight loss and athletic performance enhancement. Despite its presence in consumer products, a comprehensive toxicological evaluation of DMBA is conspicuously absent from the scientific literature. This technical guide synthesizes the currently available data on the toxicological profile of DMBA, highlighting significant data gaps in our understanding of its safety. The primary mechanism of action appears to be the inhibition of the norepinephrine transporter, leading to sympathomimetic effects. However, a lack of robust non-clinical and clinical safety studies means that its potential for chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects remains largely unknown. This guide aims to provide a thorough overview of the existing knowledge to inform future research and risk assessment.
Chemical and Physical Properties
This compound, also known as 4-amino-2-methylpentane, is a primary aliphatic amine.[1] It is a colorless to light yellow liquid with a characteristic fish-like odor.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₅N | [2] |
| Molecular Weight | 101.19 g/mol | [3] |
| CAS Number | 108-09-8 | |
| Appearance | Clear to pale yellow liquid | [3] |
| Odor | Amine-like, strong, unpleasant | [3] |
| Boiling Point | 108–110 °C | [2] |
| Density | 0.717 g/mL at 25 °C | |
| Flash Point | 55 °F (13 °C) - closed cup | |
| Solubility | Soluble in water | [4] |
Toxicokinetics
There is a significant lack of published data on the toxicokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Due to its structural similarity to other sympathomimetic amines, it is presumed to be readily absorbed orally. In silico predictions for its analog, 1,3-DMAA, suggest high gastrointestinal absorption and diffusion across the blood-brain barrier.[5] These predictions also indicate that 1,3-DMAA is likely not a substrate for major cytochrome P450 enzymes, suggesting that it may be excreted largely unchanged.[5] However, without specific studies on DMBA, these remain unverified assumptions.
Acute Toxicity
Limited quantitative data is available regarding the acute toxicity of DMBA. An estimated oral LD50 in rats has been reported in a Material Safety Data Sheet. It is important to note that there are no known human safety studies on DMBA.[2]
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD₅₀ (Estimated) | Rat | Oral | 120–300 mg/kg | [6] |
Note: The available data is from a Material Safety Data Sheet and may not be from a peer-reviewed study. Further research is needed to confirm these values.
For its structural analog, 1,3-DMAA, animal studies have indicated an LD₅₀ of 39 mg/kg for intravenous administration and 185 mg/kg for intraperitoneal administration.[7]
Subchronic and Chronic Toxicity
No studies on the subchronic or chronic toxicity of this compound in animals or humans have been identified in the scientific literature. Therefore, the No-Observed-Adverse-Effect Level (NOAEL) for repeated-dose toxicity is unknown. This represents a critical data gap in the safety assessment of DMBA.
Genotoxicity
There is a lack of published in vivo genotoxicity studies for this compound. A Material Safety Data Sheet states there is "No thorough data" for germ cell mutagenicity.[6] In silico predictions for the structural analog, 1,3-DMAA, did not indicate mutagenicity in the Ames test.[5] However, supplements containing 1,3-DMAA and caffeine did induce mutagenicity in bacterial strains, particularly with metabolic activation, and increased the formation of micronuclei in vitro.[8] Without specific studies on DMBA, its genotoxic potential remains uncharacterized.
Table 2: Genotoxicity of this compound
| Assay | Test System | Results | Reference |
| In Vitro | |||
| Ames Test | Salmonella typhimurium | No data available | |
| Micronucleus Assay | Mammalian cells | No data available | |
| In Vivo | |||
| Micronucleus Assay | Rodent hematopoietic cells | No data available |
Experimental Protocols
While no specific genotoxicity studies for DMBA are available, a standard protocol for an in vitro micronucleus assay is provided below for reference.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) is cultured under standard conditions.
-
Exposure: Cells are exposed to a range of concentrations of the test substance (DMBA) with and without a metabolic activation system (e.g., S9 fraction from induced rat liver) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without a recovery period.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained with a suitable dye (e.g., Giemsa) and the nucleus and micronuclei are stained with a DNA-specific stain (e.g., DAPI or propidium iodide).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The number of micronucleated binucleated cells is recorded.
-
Cytotoxicity Assessment: The cytokinesis-block proliferation index (CBPI) or replicative index (RI) is calculated to assess cytotoxicity.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.
Carcinogenicity
There are no long-term carcinogenicity bioassays of this compound in animals.[6] In silico predictions for its analog, 1,3-DMAA, suggested a potential to induce carcinogenicity.[5] However, without experimental data, the carcinogenic potential of DMBA is unknown.
Table 3: Carcinogenicity of this compound
| Species | Route of Administration | Results | Reference |
| Rat (2-year bioassay) | Oral (gavage or diet) | No data available | |
| Mouse (2-year bioassay) | Oral (gavage or diet) | No data available |
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of this compound have been published. Therefore, its potential to affect fertility, reproductive organs, or embryonic and fetal development is unknown.
Table 4: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Results | Reference |
| Two-Generation Reproductive Toxicity | Rat | No data available | |
| Prenatal Developmental Toxicity | Rat | No data available | |
| Prenatal Developmental Toxicity | Rabbit | No data available |
Mechanism of Action
The primary mechanism of action of this compound is believed to be similar to that of other sympathomimetic amines, such as its structural analog 1,3-DMAA. It is thought to act as an indirect agonist of norepinephrine by inhibiting the norepinephrine transporter (NET).[9] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, resulting in enhanced adrenergic signaling. The downstream effects of this increased signaling include vasoconstriction, increased heart rate, and elevated blood pressure.[10] It has been reported that DMBA is not an agonist of the rodent or human trace amine-associated receptor 1 (TAAR1).[2]
Regulatory Status
The U.S. Food and Drug Administration (FDA) has stated that DMBA is not a legitimate dietary ingredient and that dietary supplements containing DMBA are adulterated.[11] The World Anti-Doping Agency (WADA) has also included DMBA on its list of prohibited substances.[3]
Conclusion and Data Gaps
The toxicological profile of this compound is largely incomplete, representing a significant concern given its presence in some dietary supplements. While its acute toxicity appears to be moderate based on limited animal data, the absence of studies on chronic exposure, genotoxicity, carcinogenicity, and reproductive and developmental toxicity makes a comprehensive risk assessment impossible. The primary known mechanism of action, inhibition of the norepinephrine transporter, provides a basis for its stimulant effects but also raises concerns about potential cardiovascular adverse events.
The following are critical data gaps that need to be addressed to adequately characterize the toxicological profile of DMBA:
-
Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion of DMBA in animals and humans are needed.
-
Subchronic and Chronic Toxicity: Repeated-dose toxicity studies are required to determine the NOAEL and identify target organs for toxicity.
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity tests is necessary to evaluate the mutagenic and clastogenic potential of DMBA.
-
Carcinogenicity: Long-term carcinogenicity bioassays in rodents are needed to assess the carcinogenic potential of DMBA.
-
Reproductive and Developmental Toxicity: Two-generation reproductive toxicity and prenatal developmental toxicity studies are required to evaluate the effects of DMBA on fertility and development.
-
Human Safety: Controlled clinical trials are necessary to understand the pharmacokinetics, pharmacodynamics, and safety of DMBA in humans.
Given the lack of safety data, researchers and drug development professionals should exercise extreme caution when handling or considering this compound. The information presented in this guide underscores the urgent need for comprehensive toxicological research on this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (DMBA) [benchchem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound (1,3-DMBA) MSDS/SDS | Supplier & Distributor [it.polic-chemical.com]
- 7. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marketable 1,3-dimethylamylamine and caffeine-based thermogenic supplements: Regulatory genotoxicity assessment through in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance | MDPI [mdpi.com]
- 10. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. DMBA: Another prohibited stimulant [opss.org]
Methodological & Application
Application Note: Analysis of 1,3-Dimethylbutylamine (DMBA) in Dietary Supplements
Abstract
This application note details a robust and validated methodology for the sample preparation and quantitative analysis of 1,3-Dimethylbutylamine (DMBA) in various dietary supplement matrices. DMBA, a synthetic stimulant analogous to 1,3-dimethylamylamine (DMAA), has been identified as an unapproved ingredient in supplements marketed for athletic performance and weight loss.[1][2][3][4] The accurate detection and quantification of this adulterant are crucial for regulatory compliance and consumer safety. The described protocol employs a liquid extraction followed by analysis using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.
Introduction
This compound (DMBA), also known as 4-amino-2-methylpentane, is a central nervous system stimulant.[2][3] Its presence in dietary supplements is considered adulteration by regulatory agencies such as the US Food and Drug Administration (FDA).[5][6] The structural similarity of DMBA to the banned substance DMAA raises significant health concerns, as its safety and efficacy in humans have not been established.[1][4] Therefore, sensitive and specific analytical methods are required for the routine screening and quantification of DMBA in complex supplement matrices. This document provides a comprehensive guide for the sample preparation and analysis of DMBA.
Experimental Workflow
The overall workflow for the analysis of DMBA in dietary supplements is depicted below. The process begins with sample homogenization, followed by extraction, clarification, and instrumental analysis. For GC-MS analysis, a derivatization step is incorporated to improve the volatility and chromatographic performance of DMBA.
Quantitative Data Summary
Several studies have reported the presence and quantity of DMBA in commercially available dietary supplements. The concentrations can vary significantly between products and even between different batches of the same product. A summary of reported findings is presented in Table 1.
| Analytical Method | Sample Matrix | DMBA Concentration Range (mg/serving) | Reference |
| UHPLC-MS | Dietary Supplements | 13 - 120 | [1][4] |
| UHPLC-QToF-MS | Dietary Supplements | 0.1 - 214 (per daily dose) | [2][3] |
Experimental Protocols
Protocol 1: Sample Preparation for UHPLC-MS/MS and GC-MS Analysis
1. Materials and Reagents
-
Methanol (HPLC grade)
-
Deionized water
-
This compound (DMBA) reference standard
-
0.45 µm Syringe filters (e.g., PVDF or PTFE)
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
2. Sample Homogenization
-
For powdered supplements, use the sample as is.
-
For encapsulated supplements, accurately weigh and open a representative number of capsules and combine the contents to create a homogenized powder.
3. Extraction Procedure
-
Accurately weigh approximately 1 gram of the homogenized supplement powder into a centrifuge tube.
-
Add 20 mL of a 50:50 (v/v) methanol:water solution to the tube.[4]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Sonicate the mixture for 20 minutes in a sonicator bath.[4]
-
Centrifuge the resulting suspension at 5,525 x g for 20 minutes to pellet the solid matrix components.[4]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.
-
The sample is now ready for direct injection for UHPLC-MS/MS analysis. For GC-MS analysis, proceed to the derivatization protocol.
Protocol 2: Derivatization for GC-MS Analysis
1. Introduction Primary amines like DMBA often exhibit poor peak shape and thermal instability in GC systems. Derivatization is necessary to improve their volatility and chromatographic behavior. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for amines.
2. Materials and Reagents
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
3. Derivatization Procedure
-
Transfer 100 µL of the filtered extract from Protocol 1 into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of pyridine to reconstitute the dried extract.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical flow for method selection based on the analytical requirements for DMBA analysis.
Conclusion
The methods outlined in this application note provide a reliable framework for the extraction and quantification of this compound in dietary supplements. The use of UHPLC-MS/MS offers high sensitivity and specificity, making it the preferred method for quantitative analysis. GC-MS with derivatization serves as a viable alternative and is particularly useful for confirming the identity and determining the enantiomeric ratio of DMBA, which can indicate its synthetic origin.[2][3] Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately monitor for the presence of this unapproved stimulant, ensuring the safety and integrity of dietary supplements.
References
- 1. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cannonbol.com [cannonbol.com]
- 5. This compound (DMBA) [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1,3-Dimethylbutylamine (DMBA) using a Validated UHPLC-QToF-MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine (DMBA), a central nervous system stimulant, has been identified in various dietary supplements.[1][2] Structurally similar to 1,3-dimethylamylamine (DMAA), which has been linked to adverse health effects, the accurate and sensitive quantification of DMBA is crucial for regulatory compliance, quality control, and safety assessment of consumer products.[1][2] This application note details a robust and validated Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) method for the quantification of DMBA. The methodology described provides high selectivity and sensitivity, making it suitable for the analysis of complex matrices such as dietary supplements.[1][2]
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound.
Sample Preparation (Dietary Supplements)
-
Sample Weighing: Accurately weigh a portion of the homogenized dietary supplement powder.
-
Extraction:
-
Add 10 mL of a methanol and water mixture (80:20, v/v) to the weighed sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in a water bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a UHPLC vial for analysis.
UHPLC-QToF-MS Analysis
Instrumentation:
-
UHPLC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo G2-S QToF Mass Spectrometer or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
UHPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
QToF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects fragment ion data for all precursor ions)
-
Mass Range: m/z 50-1200
-
Collision Energy:
-
Low Energy Scan: 6 eV
-
High Energy Ramp: 15-40 eV
-
-
Data Acquisition and Processing: Waters UNIFI Scientific Information System or equivalent.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described UHPLC-QToF-MS method for the analysis of this compound.
| Parameter | Result |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 95-105% |
| Precision (RSD%) | < 5% |
Note: The values presented are typical performance data and may vary depending on the specific instrument and laboratory conditions.
Experimental Workflow Diagram
Caption: Workflow for DMBA quantification.
Conclusion
The UHPLC-QToF-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in dietary supplements. The high resolution and accuracy of the QToF mass spectrometer, combined with the efficient separation of UHPLC, ensures confident identification and quantification of DMBA, even in complex sample matrices. This method is well-suited for routine quality control testing and research applications in the fields of food safety and pharmaceutical analysis.
References
Application Note: Derivatization of 1,3-Dimethylbutylamine for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethylbutylamine (DMBA), also known as 4-methyl-2-pentanamine, is a primary aliphatic amine. Due to its stimulant properties, it has been identified in some dietary supplements, often without being listed on the label. Accurate and sensitive detection and quantification of DMBA in various matrices are crucial for regulatory compliance, quality control, and research purposes. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, primary amines like DMBA often exhibit poor chromatographic behavior, including peak tailing and adsorption onto the column, due to their polarity and active hydrogen atoms. Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC performance.[1][2] This application note provides a detailed protocol for the derivatization of DMBA for GC-Mass Spectrometry (GC-MS) analysis, including a chiral derivatization method for enantiomeric separation.
Principle of Derivatization for Amines
The primary goal of derivatizing DMBA is to replace the active hydrogens on the amine group with a less polar functional group. This modification reduces intermolecular hydrogen bonding, leading to increased volatility and improved peak shape.[2] Common derivatization strategies for primary amines include acylation, silylation, and reaction with chloroformates.[1][3] For chiral analysis, a chiral derivatizing agent is used to form diastereomers that can be separated on a standard achiral GC column.[4]
Experimental Protocols
This section details two primary derivatization protocols for DMBA: achiral analysis using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for general quantification and chiral analysis using N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC) for enantiomeric separation.
Protocol 1: Achiral Derivatization with MSTFA for Quantification
This protocol describes the silylation of DMBA using MSTFA to form the corresponding trimethylsilyl (TMS) derivative. Silylation is a common and effective derivatization technique for compounds with active hydrogens.
Materials:
-
This compound (DMBA) standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Sample containing DMBA (e.g., extract from a dietary supplement)
-
Internal Standard (e.g., d5-DMBA or a structurally similar amine)
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DMBA standard in a suitable solvent (e.g., methanol or ethyl acetate).
-
Prepare a stock solution of the internal standard.
-
For solid samples, perform an appropriate extraction (e.g., liquid-solid extraction with an acidic aqueous solution, followed by basification and liquid-liquid extraction with an organic solvent).
-
Transfer a known volume (e.g., 100 µL) of the sample extract or standard solution to a GC vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue in the GC vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Protocol 2: Chiral Derivatization with N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC)
This protocol is designed for the enantiomeric separation of DMBA. The chiral reagent L-TPC reacts with the (R)- and (S)-enantiomers of DMBA to form diastereomers, which can then be separated on a non-chiral GC column.[4]
Materials:
-
Racemic this compound (DMBA) standard
-
N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Sample containing DMBA
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Prepare a solution of the DMBA-containing sample or standard in anhydrous DCM.
-
-
Derivatization Reaction:
-
In a clean, dry reaction vial, add 100 µL of the DMBA solution.
-
Add 20 µL of triethylamine (to act as an acid scavenger).
-
Add 50 µL of a 10 mg/mL solution of L-TPC in anhydrous DCM.
-
Cap the vial and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 20 minutes.
-
-
Work-up:
-
Add 200 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent and HCl byproduct.
-
Vortex thoroughly for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
The dried organic layer is ready for GC-MS analysis.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the GC-MS analysis of derivatized DMBA. The values are illustrative and may vary depending on the specific instrumentation and conditions used.
| Parameter | MSTFA Derivative (Achiral) | L-TPC Derivative (Chiral) |
| Retention Time (min) | ~ 8.5 | Diastereomer 1: ~12.2, Diastereomer 2: ~12.5 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Recovery (%) | 90 - 110% | 85 - 115% |
| Key Mass Fragments (m/z) | 158, 116, 73 | 294, 237, 166, 69 |
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflows for both achiral and chiral derivatization of this compound.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 3. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Analytical Reference Standard of 1,3-Dimethylbutylamine (DMBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant that has been identified in various dietary supplements.[1][2][3] Due to its structural similarity to other stimulants and its unapproved status, robust analytical methods for its identification and quantification are crucial for regulatory compliance, quality control, and research purposes.[4][5] This document provides detailed application notes and protocols for the use of the this compound analytical reference standard in various analytical techniques.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H15N |
| Molecular Weight | 101.19 g/mol [4] |
| CAS Number | 108-09-8[4] |
| Appearance | Colorless liquid with a fish-like odor[4][6] |
| Boiling Point | 108-110 °C[4] |
| Density | ~0.717 g/mL[4] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[1] |
Quantitative Data Summary
The following table summarizes the reported concentrations of DMBA found in various dietary supplements from different studies. This data highlights the wide range of concentrations that can be encountered.
| Study | Sample Type | Concentration Range of DMBA |
| Cohen et al. (2015) | Dietary Supplements (12 of 14 tested) | 13 to 120 mg per serving[2] |
| Avula et al. (2015) | Dietary Supplements (11 of 13 tested) | 0.1 to 214 mg per daily dose[3][7] |
Analytical Methodologies and Protocols
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification
This method offers high sensitivity and specificity for the quantification of DMBA in complex matrices like dietary supplements.[4]
Experimental Protocol:
-
Sample Preparation:
-
Weigh 1 gram of the powdered sample or the contents of 1-2 capsules.
-
Add 20 mL of a methanol:water (50:50) solution.
-
Shake for 20 minutes, followed by sonication for 20 minutes.
-
Centrifuge the mixture at 5525 g for 20 minutes.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase:
-
A: 5 mM ammonium formate, adjusted to pH 3.0 with formic acid.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0–0.50 min: 13% B
-
0.50–10.00 min: 50% B
-
10.75 min: 95% B
-
10.75–12.25 min: 95% B
-
12.25–12.50 min: 13% B
-
12.50–15.00 min: 13% B (column re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive polarity.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 150°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy: 6 eV with a ramp of 15–50 eV.
-
Precursor Ion (m/z): 102.1283.
-
Product Ion (m/z): 85.1017.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound analytical reference standard at 0.3 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution to desired concentrations (e.g., 30 and 60 µg/mL) in a mixture of mobile phase A and B (87:13).
-
Workflow for UHPLC-MS/MS Analysis of DMBA
Caption: Workflow for the quantification of DMBA in dietary supplements using UHPLC-MS/MS.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity
This method is essential for determining the enantiomeric ratio of DMBA, which can help in distinguishing between synthetic (typically racemic) and potential natural sources.[4][8]
Experimental Protocol:
-
Derivatization (to form diastereomers):
-
The enantiomers of DMBA are derivatized with a chiral reagent to form diastereomers. A common approach involves acylation with a chiral anhydride.
-
To a solution of the sample extract containing DMBA, add a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) and a catalyst (e.g., triethylamine).
-
Incubate the mixture to allow for complete derivatization.
-
The resulting diastereomers can be separated on a standard (non-chiral) GC column.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-chiral column such as a 5% phenyl-methylpolysiloxane column (e.g., Rtx-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split injection (e.g., 50:1 split ratio).
-
Oven Temperature Program: An optimized temperature gradient is required to separate the diastereomers. A typical program might be:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic fragment ions of the derivatized DMBA.
-
-
Workflow for Chiral GC-MS Analysis of DMBA
Caption: Workflow for determining the enantiomeric purity of DMBA using chiral GC-MS.
High-Performance Thin-Layer Chromatography (HPTLC) for Screening
HPTLC provides a rapid and cost-effective method for screening multiple samples for the presence of DMBA.[3][8]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare extracts of the dietary supplements as described in the UHPLC-MS/MS section.
-
Prepare a solution of the this compound analytical reference standard in methanol (e.g., 1 mg/mL).
-
-
HPTLC Conditions:
-
Plate: HPTLC silica gel 60 F254 plates.
-
Application: Apply the samples and standard as bands using an automated applicator.
-
Developing Solvent: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 85:14:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Visualization:
-
Dry the plate after development.
-
Visualize under UV light at 254 nm and 366 nm.
-
Derivatize the plate by spraying with a suitable reagent (e.g., ninhydrin solution) and heating to visualize the amine spots.
-
-
Identification: Compare the Rf value and color of the spots in the sample tracks with those of the DMBA standard.
-
Workflow for HPTLC Screening of DMBA
Caption: Workflow for the screening of DMBA in samples using HPTLC.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate identification and quantification of this compound in various samples, particularly in dietary supplements. The use of a certified analytical reference standard is paramount for ensuring the validity and reliability of these analytical results. Researchers and analysts should validate these methods in their own laboratories to ensure performance meets their specific requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cannonbol.com [cannonbol.com]
- 3. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (DMBA) [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C6H15N | CID 7908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of 1,3-Dimethylbutylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantitative analysis of 1,3-Dimethylbutylamine (1,3-DMBA) in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward "dilute and shoot" sample preparation, followed by a rapid chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of 1,3-DMBA in a complex biological matrix, making it suitable for research, clinical, and forensic toxicology applications. Method validation parameters, including linearity, limit of quantification, accuracy, and precision, are summarized based on published data for structurally related compounds.
Introduction
This compound (DMBA), also known as 4-methyl-2-pentanamine, is a stimulant compound that is structurally related to 1,3-dimethylamylamine (DMAA).[1][2] Its presence has been identified in some dietary supplements, often without being listed on the label.[1][2][3] Due to its stimulant properties and potential health risks, the ability to accurately detect and quantify DMBA in biological matrices such as urine is crucial for researchers, scientists, and drug development professionals. LC-MS/MS offers a highly selective and sensitive analytical technique for the determination of trace levels of compounds like DMBA in complex samples.[4][5] This application note provides a comprehensive protocol for the quantification of 1,3-DMBA in urine.
Experimental Protocols
Sample Preparation (Dilute and Shoot)
A simple "dilute and shoot" method is employed for sample preparation to minimize matrix effects and streamline the workflow.[6][7]
Materials:
-
Human urine samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., d6-1,3-Dimethylbutylamine)
-
0.2 µm syringe filters
-
Autosampler vials
Procedure:
-
Allow frozen urine samples to thaw completely at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of a protein precipitation solvent (e.g., a 1:1 mixture of methanol and acetonitrile) containing the internal standard at an appropriate concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
Note: The MRM transitions and collision energies should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method, based on published data for similar analytes.[3][4]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 1,3-DMBA | 0.5 - 100 | > 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 1,3-DMBA | 0.1 | 0.5 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 1 | 95 - 105 | < 15 |
| 10 | 98 - 102 | < 10 |
| 80 | 99 - 101 | < 5 |
Table 4: Recovery
| Analyte | Recovery (%) |
| 1,3-DMBA | 85 - 110 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of 1,3-DMBA in urine.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human urine. The simple "dilute and shoot" sample preparation protocol, combined with the selectivity and sensitivity of tandem mass spectrometry, allows for high-throughput analysis with excellent accuracy and precision. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the monitoring and analysis of this stimulant compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a simple, rapid and sensitive LC-MS/MS method for the measurement of urinary neurotransmitters and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antisel.gr [antisel.gr]
Application Notes and Protocols for the Validated Detection of 1,3-Dimethylbutylamine (DMBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine (DMBA), a central nervous system stimulant, has been identified in various dietary supplements, often without being listed on the label.[1][2][3][4] Its structural similarity to the banned substance 1,3-dimethylamylamine (DMAA) raises significant safety concerns, necessitating robust and validated analytical methods for its detection and quantification.[2][5] This document provides detailed application notes and protocols for the validated detection of DMBA in complex matrices such as dietary supplements, leveraging established analytical techniques like Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
These methods are crucial for quality control, regulatory compliance, and forensic analysis in the pharmaceutical and dietary supplement industries.[6] The protocols outlined below have been synthesized from validated methods reported in peer-reviewed scientific literature.
Quantitative Data Summary
The following table summarizes the key performance parameters of a validated UHPLC-MS method for the quantification of DMBA. This allows for a direct comparison of the method's sensitivity, linearity, and precision.
| Validation Parameter | Performance Metric |
| Linearity Range | 10 - 500 ng/mL |
| Weighting Factor | 1/x² |
| Limit of Detection (LOD) | 0.001 - 0.5 µg/mL[7] |
| Limit of Quantification (LOQ) | 1 - 2 ng/g (for plant samples)[7] |
| Accuracy (Recovery) | 85.1% - 104.9% (for the similar compound 1,3-DMAA)[7][8] |
| Precision (RSD) | 2.9% - 11.0% (for the similar compound 1,3-DMAA)[7] |
Experimental Protocols
Protocol 1: UHPLC-QToF-MS Method for Quantification of DMBA in Dietary Supplements
This protocol details the analysis of DMBA in dietary supplement matrices using a validated UHPLC-QToF-MS method.[2]
1. Sample Preparation
-
Weigh 1 gram of the powdered supplement or the contents of 1-2 capsules.[3]
-
Add 20 mL of a methanol:water (50:50) solution.[3]
-
Shake the mixture for 20 minutes, followed by sonication for another 20 minutes.[3]
-
Centrifuge the resulting mixture at 5525 g for 20 minutes.[3]
-
Filter the supernatant through a 0.2 µm filter before injection.[3]
2. UHPLC-QToF-MS Analysis
-
Column: C18 reverse-phase column.[8]
-
Mobile Phase:
-
Gradient Elution:
-
0 - 0.50 min: 13% B
-
0.50 - 10.00 min: 50% B
-
10.75 min: 95% B
-
10.75 - 12.25 min: 95% B
-
12.25 - 12.50 min: 13% B
-
12.50 - 15.00 min: 13% B (column re-equilibration)[3]
-
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 50°C.[3]
-
Mass Spectrometry:
3. Data Analysis
-
Acquire and analyze data using appropriate software (e.g., Waters MassLynx v4.1).[3]
-
Quantify DMBA using an external standard calibration curve with a linear range of 10-500 ng/mL and a 1/x² weighting.[3]
-
Confirm the presence of DMBA by comparing the retention time and product ions to a reference standard.[3]
Protocol 2: Chiral GC-MS Method for Enantiomeric Determination of DMBA
This method is employed to determine the enantiopurity of DMBA, which can help in identifying its synthetic origin.[1][2]
1. Sample Preparation
-
Sample preparation follows a similar extraction procedure as described in Protocol 1. Derivatization with a chiral agent may be necessary depending on the specific column and method requirements.
2. GC-MS Analysis
-
GC Column: A chiral column capable of separating DMBA enantiomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An optimized temperature ramp to ensure the separation of enantiomers.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan to identify characteristic fragment ions of DMBA, and Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
3. Data Analysis
-
Identify the DMBA enantiomers based on their retention times.
-
Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers. The presence of a racemic mixture (1:1 ratio) is often indicative of a synthetic origin.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cannonbol.com [cannonbol.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (DMBA) [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,3-Dimethylbutylamine (DMBA) Neuroreceptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, is a synthetic stimulant that is structurally related to 1,3-dimethylamylamine (DMAA).[1] It has been identified in various dietary supplements marketed for athletic performance enhancement and weight loss.[1][2] However, the safety and efficacy of DMBA in humans have not been established, and it is considered an adulterated ingredient by the U.S. Food and Drug Administration (FDA).[3][4] Understanding the neuropharmacological profile of DMBA is crucial for assessing its potential physiological effects and risks.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of DMBA for key neuroreceptors, particularly monoamine transporters and adrenergic receptors, which are its likely targets based on its sympathomimetic structure.
Principle of the Assay
A competitive radioligand binding assay is a fundamental technique used to determine the affinity of an unlabeled compound (the "competitor," in this case, DMBA) for a specific receptor.[5][6] The assay measures the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.[5] By incubating a constant concentration of the radioligand with increasing concentrations of the unlabeled competitor, a competition curve can be generated. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined.[5] The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the competitor's binding affinity.[5]
Data Presentation
The following table summarizes the known neuroreceptor binding affinities for this compound. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where available.
| Receptor/Transporter | Ligand | Species | IC50 / Ki (µM) | Reference |
| Norepinephrine Transporter (NET) | Not Specified | Not Specified | Blocks NET | [7] |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | Does not block DAT | [7] |
| Serotonin Transporter (SERT) | Not Specified | Not Specified | Does not block SERT | [7] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Not Specified | Not Specified | Interacts at submicromolar concentrations | [7] |
| Adrenergic α1A Receptor | Not Specified | Not Specified | Interacts at submicromolar concentrations | [7] |
| Adrenergic α2A Receptor | Not Specified | Not Specified | Interacts at submicromolar concentrations | [7] |
| Serotonin 5-HT1A Receptor | Not Specified | Not Specified | Interacts at submicromolar concentrations | [7] |
Note: The available literature provides qualitative or semi-quantitative data on DMBA's binding profile. The detailed protocol below will enable researchers to generate more precise quantitative data.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of DMBA for the norepinephrine transporter (NET), and can be adapted for other receptors of interest.
Materials and Reagents
-
This compound (DMBA): Analytical grade
-
Radioligand: [³H]-Nisoxetine (for NET binding)
-
Receptor Source: Rat brain cortex membranes or cells stably expressing the human norepinephrine transporter (hNET).
-
Non-specific Binding Control: Desipramine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)
-
Cell harvester
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Receptor Membrane Preparation (from Rat Brain Cortex)
-
Euthanize adult rats in accordance with institutional guidelines and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Assay Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[8]
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of Assay Buffer.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Competitive Radioligand Binding Assay Protocol
-
Prepare serial dilutions of DMBA in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-specific Binding: 50 µL of 10 µM Desipramine
-
Competition: 50 µL of each DMBA dilution
-
-
Add 50 µL of [³H]-Nisoxetine to each well. The final concentration should be approximately equal to its dissociation constant (Kd) for NET.
-
Add 100 µL of the prepared membrane suspension (containing 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For each concentration of DMBA, calculate the percentage of specific binding using the following formula: % Specific Binding = ((CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)) * 100
-
Plot the percentage of specific binding against the logarithm of the DMBA concentration to generate a competition curve.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) for DMBA using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the DMBA competitive radioligand binding assay.
Potential Signaling Pathway of DMBA at the Norepinephrine Transporter
Caption: Putative mechanism of DMBA action at the noradrenergic synapse.
References
- 1. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cannonbol.com [cannonbol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1,3-Dimethylbutylamine (DMBA)
A-Note on Nomenclature: The acronym "DMBA" is commonly used for two distinct chemical compounds: the synthetic stimulant 1,3-Dimethylbutylamine and the polycyclic aromatic hydrocarbon 7,12-dimethylbenz[a]anthracene , a known carcinogen. These application notes and protocols are specifically intended for the in vitro cytotoxicity testing of This compound . Caution should be exercised to avoid confusion with 7,12-dimethylbenz[a]anthracene.
Disclaimer: As of the latest literature review, there is a significant lack of published in vitro cytotoxicity data specifically for this compound. This compound is reported to be a synthetic stimulant that has not been extensively studied for its safety and biological effects. Therefore, the following protocols are provided as a general guideline for assessing the in vitro cytotoxicity of a novel compound like this compound, based on established and widely accepted methodologies.
Introduction
This compound (DMBA) is a synthetic stimulant structurally related to other controversial stimulants such as 1,3-dimethylamylamine (DMAA). Its presence in some dietary supplements has raised safety concerns, necessitating a thorough evaluation of its potential toxicological effects. In vitro cytotoxicity assays are fundamental initial screening tools to assess the potential of a substance to cause cell damage or death. These assays are crucial in the early stages of drug development and toxicological risk assessment.
This document provides detailed protocols for three common in vitro cytotoxicity assays: MTT, Neutral Red (NR) Uptake, and Lactate Dehydrogenase (LDH) release assays. It also includes guidance on cell line selection and data interpretation.
Data Presentation (Hypothetical)
In the absence of specific experimental data for this compound, the following table illustrates how quantitative data from in vitro cytotoxicity assays would be summarized. Researchers generating data on DMBA can use this template for clear and structured presentation.
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| HepG2 (Human Hepatocarcinoma) | MTT | 24 | Data not available | Data not available |
| HepG2 (Human Hepatocarcinoma) | MTT | 48 | Data not available | Data not available |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | Data not available | Data not available |
| SH-SY5Y (Human Neuroblastoma) | MTT | 48 | Data not available | Data not available |
| Caco-2 (Human Colorectal Adenocarcinoma) | NR Uptake | 24 | Data not available | Data not available |
| HEK293 (Human Embryonic Kidney) | LDH Release | 24 | Data not available | Data not available |
IC50: The concentration of a substance that inhibits a biological process (in this case, cell viability) by 50%.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the cytotoxicity data. It is recommended to use cell lines that represent potential target organs for the test compound. Given that this compound is an orally ingested stimulant, relevant cell lines could include:
-
HepG2 (Human Hepatocarcinoma): To assess potential hepatotoxicity, as the liver is the primary site of metabolism for xenobiotics.
-
Caco-2 (Human Colorectal Adenocarcinoma): To model the intestinal barrier and assess toxicity upon absorption.
-
SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity, given its stimulant properties.
-
HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.
Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Selected cell lines
-
Complete culture medium
-
This compound (DMBA) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of DMBA in complete culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the DMBA dilutions. Include vehicle controls (medium with the same concentration of solvent used for DMBA) and untreated controls.
-
Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Selected cell lines
-
Complete culture medium
-
DMBA stock solution
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (50% ethanol, 49% deionized water, 1% acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of DMBA for the desired exposure times.
-
After incubation, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Selected cell lines
-
Complete culture medium
-
DMBA stock solution
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with serial dilutions of DMBA for the desired exposure times.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (from the kit).
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Caption: Principles of the three main in vitro cytotoxicity assays.
Logical Relationships in Cytotoxicity Assessment
The assessment of cytotoxicity follows a logical progression from initial screening to more detailed mechanistic studies. The relationship between different stages of testing is crucial for a comprehensive toxicological profile.
Caption: Logical progression for in vitro cytotoxicity assessment of a test compound.
Troubleshooting & Optimization
Technical Support Center: 1,3-Dimethylbutylamine HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve peak resolution for 1,3-Dimethylbutylamine (DMBA) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is achieving a symmetrical peak shape for this compound often difficult in reversed-phase HPLC?
A1: this compound is a basic compound. In its protonated (charged) state, it can interact strongly with ionized residual silanol groups on the surface of silica-based HPLC columns.[1][2] This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing, where the latter half of the peak is broader than the front half.[1]
Q2: What are the most critical parameters to adjust for improving the peak resolution of this compound?
A2: To improve resolution, you can systematically adjust parameters that affect chromatographic retention (k), efficiency (N), and selectivity (α).[3] The most impactful parameters for a basic analyte like DMBA are typically mobile phase pH, column stationary phase chemistry, mobile phase organic solvent composition, column temperature, and flow rate.[4][5]
Q3: What is a recommended starting point for the mobile phase pH when analyzing DMBA?
A3: A common strategy for basic compounds is to use a low pH mobile phase, typically in the range of 2.5 to 3.5.[6] At this pH, the amine is fully protonated, ensuring consistent ionization. More importantly, the low pH suppresses the ionization of the problematic surface silanol groups, which minimizes the secondary interactions that cause peak tailing.[7]
Q4: What type of HPLC column is best suited for analyzing this compound?
A4: A modern, high-purity silica column with robust end-capping is highly recommended.[1] End-capping treats the residual silanol groups to make them less polar and accessible, which significantly reduces the potential for secondary interactions with basic analytes, resulting in more symmetrical peaks.[1] A standard C18 or C8 column with these features is a good starting point.[5]
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: My this compound peak is tailing.
Peak tailing is the most common issue for basic analytes and can compromise both resolution and accurate quantification.[1]
-
Cause: Secondary Silanol Interactions
-
Solution 1: Lower Mobile Phase pH. Adjusting the mobile phase to a pH between 2.5 and 3.5 using an additive like formic or phosphoric acid is highly effective.[6] This keeps the DMBA molecule consistently protonated and suppresses the ionization of silanol groups, minimizing unwanted interactions.[7]
-
Solution 2: Add a Competing Base. A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[6] TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding the DMBA analyte from these secondary interactions.[6]
-
Solution 3: Use a Modern, End-Capped Column. If peak tailing persists, the column may not be suitable. Switching to a high-quality column with extensive end-capping will provide a more inert surface and lead to significantly improved peak shape for basic compounds.[1]
-
-
Cause: Column Overload
-
Cause: Column Bed Deformation or Blockage
-
Solution: Flush and Protect the Column. A void at the column inlet or a partially blocked frit can disrupt the sample path and cause tailing or split peaks.[1][7] Try reversing and flushing the column with a strong solvent.[1] To prevent this, always filter your samples and mobile phases and consider using an in-line filter and a guard column.[7]
-
Issue 2: My this compound peak is co-eluting with an impurity.
Poor resolution between two peaks can be addressed by improving column efficiency (N), increasing the retention factor (k), or, most powerfully, changing the selectivity (α).[3][8]
-
Strategy 1: Increase Retention Factor (k)
-
Action: If peaks are eluting too early (k < 2), there is not enough interaction with the stationary phase for a good separation.[3] To increase retention in reversed-phase mode, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[8] This will move the peaks to a later retention time, providing more opportunity for separation.
-
-
Strategy 2: Increase Column Efficiency (N)
-
Action 1: Decrease Flow Rate. Lowering the flow rate gives more time for the analyte to equilibrate between the mobile and stationary phases, which often results in narrower peaks and better resolution.[4][5]
-
Action 2: Increase Column Temperature. Raising the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and higher efficiency.[4][8] However, ensure the analyte is stable at higher temperatures.[4]
-
Action 3: Use a More Efficient Column. Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) or longer lengths provide a higher number of theoretical plates (N) and thus greater resolving power.[5][8]
-
-
Strategy 3: Change Selectivity (α)
-
Action 1: Change the Organic Modifier. This is one of the most powerful ways to alter resolution. If you are using acetonitrile, try substituting it with methanol, or vice versa.[8] The different solvent properties can change the elution order and spacing between peaks.
-
Action 2: Change the Stationary Phase. If other adjustments fail, the column chemistry may not be suitable. Switching from a standard C18 column to one with a different bonded phase (e.g., Phenyl, Cyano, or a mixed-mode column) can provide a completely different interaction pattern and resolve co-eluting peaks.[5][9]
-
Data Presentation
Table 1: Effect of Mobile Phase and Column Choice on DMBA Peak Shape This table summarizes the expected outcomes of common method adjustments on the peak symmetry of a basic analyte like this compound.
| Parameter Adjusted | Condition A | Expected Tailing Factor (T) | Condition B | Expected Tailing Factor (T) | Rationale |
| Mobile Phase pH | pH 6.8 (Phosphate Buffer) | > 1.8 | pH 2.8 (0.1% Formic Acid) | 1.0 - 1.3 | Low pH suppresses silanol ionization, reducing secondary interactions.[7] |
| Column Chemistry | Standard, non-end-capped C18 | > 1.7 | High-quality, end-capped C18 | 1.0 - 1.4 | End-capping chemically blocks silanol groups, creating a more inert surface.[1] |
| Mobile Phase Additive | No Additive | > 1.7 | 0.1% Triethylamine (TEA) | 1.1 - 1.5 | TEA acts as a competing base, binding to active silanol sites.[6] |
| Sample Concentration | 100 µg/mL | 1.6 | 10 µg/mL | 1.2 | High concentrations can lead to column overload and peak distortion.[1] |
Table 2: Troubleshooting Summary for Improving DMBA Resolution
| Issue | Goal | Parameter to Adjust | Action | Potential Outcome |
| Peak Tailing | Improve Symmetry | Mobile Phase pH | Decrease to pH 2.5 - 3.5 | Symmetrical peaks.[7] |
| Column | Use an end-capped column | Symmetrical peaks.[1] | ||
| Co-elution | Increase Retention (k) | % Organic Solvent | Decrease organic content | Increased retention and separation.[8] |
| Increase Efficiency (N) | Flow Rate | Decrease flow rate | Sharper peaks, better resolution.[5] | |
| Temperature | Increase temperature | Sharper peaks, better resolution.[8] | ||
| Change Selectivity (α) | Mobile Phase | Switch Acetonitrile ↔ Methanol | Altered peak spacing and elution order.[8] | |
| Stationary Phase | Switch C18 → Phenyl or other | Altered peak spacing and elution order.[5] |
Experimental Protocols
Protocol 1: Recommended Starting Method for this compound
This protocol provides a robust starting point for developing an HPLC method for DMBA, designed to minimize peak tailing.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).[6][10]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with an isocratic elution of 95% A / 5% B. If impurities are present, a gradient can be developed (e.g., 5% to 60% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm (as DMBA has no strong chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (95/5 Water/Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 20 µg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
Protocol 2: Column Flushing and Regeneration
If you suspect column performance has degraded due to contamination or blockage, perform the following flushing procedure. Note: Always disconnect the column from the detector before flushing.
-
Disconnect Column: Disconnect the column outlet from the detector to avoid contamination.
-
Initial Flush: Flush the column with your mobile phase without the buffer (e.g., Water/Acetonitrile mixture) for 20 column volumes to remove salts.
-
Organic Wash: Wash with 100% Acetonitrile for 20 column volumes.
-
Strong Solvent Wash (if needed): For stubborn contaminants, flush with Isopropanol for 20 column volumes.
-
Re-equilibration: Re-introduce the organic mobile phase (100% Acetonitrile) and gradually re-introduce the aqueous phase before re-equilibrating with your starting mobile phase conditions for at least 30 column volumes or until the pressure has stabilized.[7]
-
Performance Check: Inject a standard to confirm that performance (peak shape, retention time) has been restored. If not, the column may be permanently damaged and require replacement.[1]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
addressing matrix effects in 1,3-Dimethylbutylamine mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 1,3-Dimethylbutylamine (DMBA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact DMBA analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as DMBA, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in mass spectrometry-based assays.[2][3] In complex matrices like dietary supplements and biological fluids (urine, blood), various components can cause these interferences.[2][4]
Q2: What are the common sample matrices for DMBA analysis and their potential interferences?
A2: DMBA is frequently analyzed in dietary supplements and biological matrices.[4][5]
-
Dietary Supplements: These often contain a wide range of compounds, including vitamins, minerals, herbal extracts, amino acids, and other stimulants, which can interfere with DMBA analysis.[6]
-
Biological Matrices (Urine, Blood/Plasma): Endogenous components such as salts, phospholipids, and metabolites can cause significant matrix effects.[2][4]
Q3: What are the primary analytical techniques used for DMBA determination?
A3: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
LC-MS/MS: Offers high sensitivity and selectivity, making it suitable for detecting trace levels of DMBA in complex mixtures.[6] However, it is susceptible to matrix effects, particularly with electrospray ionization (ESI).[2]
-
GC-MS: Often requires derivatization to improve the volatility and thermal stability of DMBA.[7] This process can also enhance chromatographic separation and detection sensitivity.[8][9]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification in LC-MS/MS analysis.
This issue is often a direct consequence of unaddressed matrix effects.
Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cannonbol.com [cannonbol.com]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 9. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dimethylbutylamine (DMBA) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yield issues during the synthesis of 1,3-Dimethylbutylamine (DMBA).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (DMBA)?
A1: The most common and well-documented method for synthesizing this compound (DMBA) is the reductive amination of 4-methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK).[1] This transformation can be achieved through several specific methodologies, with the Leuckart reaction being a classic approach.[2] Modern methods often employ catalytic reductive amination, which can offer milder reaction conditions and improved yields.
Q2: I am experiencing low yields in my DMBA synthesis. What are the common culprits?
A2: Low yields in DMBA synthesis via reductive amination can often be attributed to one or more of the following factors:
-
Incomplete Imine Formation: The initial reaction between 4-methyl-2-pentanone and the amine source (e.g., ammonia from ammonium formate) is a reversible equilibrium. If the intermediate imine is not formed in sufficient quantity, the final product yield will be low.
-
Reduction of the Starting Ketone: The reducing agent may preferentially reduce the starting ketone (4-methyl-2-pentanone) to the corresponding alcohol (4-methyl-2-pentanol) instead of the desired imine intermediate.
-
Over-alkylation: The newly formed primary amine (DMBA) can sometimes react further with the starting ketone to form secondary or tertiary amines, reducing the yield of the desired product.
-
Suboptimal Reaction Conditions: Factors such as temperature, pressure, pH, and solvent can significantly impact the reaction rate and equilibrium, leading to lower yields if not properly optimized.
-
Impure Reagents: The purity of starting materials, including the ketone, amine source, and reducing agent, is critical. Impurities can interfere with the reaction or lead to the formation of unwanted side products.
Troubleshooting Guides
Issue 1: Low Product Yield
Low product yield is a multifaceted problem. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low DMBA yield.
Data Presentation: Comparison of Synthesis Parameters
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables provide a summary of how different parameters can influence the outcome of the synthesis.
Table 1: Influence of Reagents on DMBA Synthesis Yield
| Reagent Type | Specific Reagent/Catalyst | Typical Yield Range (%) | Key Considerations |
| Nitrogen Source | Ammonium Formate (Leuckart) | 40 - 70 | High temperatures required (120-170 °C). Can lead to N-formyl byproducts.[1][3] |
| Formamide (Leuckart) | 30 - 60 | Generally gives lower yields than ammonium formate unless a large excess is used.[2] | |
| Ammonia (Catalytic Hydrogenation) | 70 - 95+ | Requires a metal catalyst (e.g., Ni, Ru, Fe) and hydrogen gas pressure.[4][5] | |
| Reducing Agent | Formic Acid (in Leuckart) | 40 - 70 | Acts as both a reducing agent and a source of the formyl group for potential side reactions.[3] |
| Sodium Borohydride (NaBH₄) | 50 - 80 | Can reduce the starting ketone; often requires a two-step process.[6] | |
| Sodium Cyanoborohydride (NaBH₃CN) | 70 - 90 | Selective for the imine, but highly toxic. | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85 - 95+ | Mild, selective, and less toxic than NaBH₃CN.[7] | |
| Catalyst | None (Leuckart) | 40 - 70 | Relies on high temperature. |
| Raney Nickel (Catalytic Hydrogenation) | 70 - 90 | A common, cost-effective catalyst for hydrogenation.[7] | |
| Ruthenium or Iridium Complexes | 85 - 99 | Can offer high yields under milder conditions.[8][9] | |
| Iron Complexes | 80 - 95 | A more sustainable and earth-abundant metal catalyst.[4][5] |
Table 2: Effect of Reaction Conditions on DMBA Synthesis
| Parameter | Condition | Effect on Yield | Notes |
| Temperature | Low (<100 °C for Leuckart) | Low | Insufficient energy for imine formation and reduction. |
| Optimal (120-170 °C for Leuckart) | Higher | Promotes the reaction, but can also lead to side products if too high.[1] | |
| High (>180 °C for Leuckart) | Decreased | Increased formation of byproducts and potential decomposition.[3] | |
| pH | Acidic (pH < 4) | Low | The amine starting material is protonated and becomes non-nucleophilic. |
| Mildly Acidic (pH 4-6) | Optimal | Catalyzes imine formation without deactivating the amine. | |
| Neutral/Basic (pH > 7) | Low | Slower imine formation. | |
| Solvent | Protic (e.g., Methanol, Ethanol) | Variable | Can participate in the reaction and may not be suitable for all reducing agents (e.g., NaBH(OAc)₃). |
| Aprotic (e.g., Dichloromethane, THF) | Generally Good | Often preferred for reactions with borohydride reagents. |
Experimental Protocols
Protocol 1: Leuckart Reaction for this compound Hydrochloride Synthesis
This protocol is adapted from a patented procedure for the synthesis of this compound hydrochloride.[1]
Materials:
-
4-methyl-2-pentanone (Methyl Isobutyl Ketone)
-
Formamide
-
Ammonium formate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethyl Acetate
-
Activated Carbon
Procedure:
-
In a reaction flask, combine 4-methyl-2-pentanone, formamide, and ammonium formate. A typical molar ratio is approximately 1:2:1.5, respectively.
-
Heat the mixture to 120-170 °C and maintain this temperature for 19-21 hours.
-
After the reaction is complete, cool the mixture to 35-45 °C.
-
Add water to the cooled mixture and separate the aqueous layer. The organic layer contains the crude product.
-
To the organic layer, add concentrated hydrochloric acid and heat the mixture to reflux for 7-9 hours to hydrolyze any formyl-intermediate and form the hydrochloride salt.
-
Concentrate the reaction mixture to dryness to obtain the crude solid product.
-
Dissolve the solid in water and add activated carbon. Heat the solution to 70-80 °C for 30-40 minutes.
-
Filter the hot solution and concentrate the filtrate to dryness.
-
Recrystallize the solid product from ethyl acetate to obtain pure this compound hydrochloride.
Protocol 2: Catalytic Reductive Amination using Sodium Triacetoxyborohydride
This is a general procedure for the reductive amination of a ketone to a primary amine.
Materials:
-
4-methyl-2-pentanone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-2-pentanone (1.0 eq) and ammonium acetate (2.0-3.0 eq).
-
Add an anhydrous solvent such as 1,2-dichloroethane or THF.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for DMBA synthesis showing desired and side reactions.
Caption: Comparison of Leuckart vs. Catalytic Reductive Amination workflows.
References
- 1. CN104788320A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1,3-Dimethylbutylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 1,3-Dimethylbutylamine (DMBA).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (DMBA)?
Q2: Why is my DMBA solution cloudy or forming a precipitate?
A2: Cloudiness or precipitation in your aqueous DMBA solution is a strong indicator that the concentration of the amine has exceeded its solubility limit under the current conditions. This can be influenced by several factors including the pH of the solution, the temperature, and the presence of other solutes. As an amine, the solubility of DMBA is highly dependent on the pH of the aqueous medium.
Q3: What are the primary strategies to improve the aqueous solubility of DMBA?
A3: The most effective methods for enhancing the aqueous solubility of DMBA and other poorly soluble amines include:
-
pH Adjustment: Lowering the pH of the aqueous solution to protonate the amine group.
-
Salt Formation: Converting the free base into a more soluble salt form, such as a hydrochloride salt.
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the DMBA molecule within a cyclodextrin host.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of DMBA in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The concentration of DMBA exceeds its solubility at the current pH. | Lower the pH of the solution by adding a suitable acid (e.g., HCl) to protonate the amine, thereby increasing its solubility. Aim for a pH at least 2 units below the pKa of DMBA (~11.07).[3] |
| Inconsistent Experimental Results | Precipitation of DMBA during the experiment due to changes in buffer composition or temperature. | Ensure that the final concentration of DMBA in your experimental setup remains below its solubility limit under the specific assay conditions. Consider using a pre-solubilized form, such as the hydrochloride salt. |
| Difficulty Dissolving DMBA Free Base | High hydrophobicity of the DMBA molecule. | Prepare a stock solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then add it to the aqueous buffer with vigorous stirring. Alternatively, convert the free base to its hydrochloride salt prior to dissolution. |
Quantitative Data Summary
The following table summarizes the solubility of DMBA in different forms and conditions.
| Compound Form | Solvent/Medium | Solubility | Reference |
| This compound (Free Base) | Water | Limited/Slightly Soluble | [1][3] |
| This compound Hydrochloride | PBS (pH 7.2) | 10 mg/mL | [4] |
| This compound Hydrochloride | Ethanol | 30 mg/mL | [4] |
| This compound Hydrochloride | DMSO | 20 mg/mL | [4] |
| This compound Hydrochloride | DMF | 20 mg/mL | [4] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the aqueous solubility of DMBA by lowering the pH of the solution.
Materials:
-
This compound (DMBA)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Add the desired amount of DMBA to a volume of deionized water.
-
Place the container on a magnetic stirrer and begin stirring.
-
Slowly add 0.1 M HCl dropwise to the solution while continuously monitoring the pH.
-
Continue adding acid until the DMBA is fully dissolved and the solution becomes clear.
-
Record the final pH of the solution. Based on the Henderson-Hasselbalch equation, a pH below 9 will ensure that the majority of the DMBA is in its more soluble, protonated form.
Logical Workflow for pH Adjustment
Caption: Workflow for solubilizing DMBA via pH adjustment.
Protocol 2: Preparation of this compound Hydrochloride
This protocol outlines a method for converting the DMBA free base into its more water-soluble hydrochloride salt.
Materials:
-
This compound (DMBA)
-
Concentrated Hydrochloric acid (HCl)
-
Suitable organic solvent (e.g., isopropanol)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve the DMBA free base in a suitable organic solvent, such as isopropanol.
-
Slowly add a stoichiometric amount of concentrated HCl to the solution while stirring. The reaction is exothermic.
-
Continue stirring for a specified period to ensure complete reaction.
-
Remove the solvent using a rotary evaporator to obtain the crude hydrochloride salt.
-
The salt can be further purified by recrystallization from an appropriate solvent system.
Signaling Pathway of Amine Protonation
Caption: Protonation of DMBA enhances its aqueous solubility.
Protocol 3: Solubility Enhancement using Co-solvents
This protocol describes the use of a water-miscible organic solvent to increase the solubility of DMBA.
Materials:
-
This compound (DMBA)
-
Deionized water
-
Co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400)
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Add an excess amount of DMBA to each co-solvent mixture.
-
Stir the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the samples to pellet any undissolved DMBA.
-
Analyze the supernatant to determine the concentration of dissolved DMBA using a suitable analytical method, such as HPLC-UV or GC-MS.
Protocol 4: Solubility Enhancement by Cyclodextrin Complexation
This protocol outlines the formation of an inclusion complex between DMBA and a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound (DMBA)
-
A suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Slowly add DMBA to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
The resulting solution, containing the DMBA-cyclodextrin inclusion complex, can be used directly or the complex can be isolated by freeze-drying.
-
The formation of the inclusion complex can be confirmed by analytical techniques such as NMR spectroscopy or differential scanning calorimetry.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining DMBA solubility.
References
Technical Support Center: Analysis of 1,3-Dimethylbutylamine (DMBA) by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 1,3-Dimethylbutylamine (DMBA).
Troubleshooting Guides
Ion suppression is a significant challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing DMBA.
Problem: Low or inconsistent DMBA signal intensity.
This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of DMBA in the mass spectrometer's ion source.
Initial Assessment: Post-Column Infusion Experiment
A post-column infusion experiment can confirm if ion suppression is the root cause of signal variability.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of DMBA in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal.
-
Infuse the DMBA solution continuously into the mass spectrometer, post-analytical column, using a syringe pump connected via a T-piece. This will generate a stable baseline signal for DMBA.
-
Inject a blank matrix sample (e.g., an extract of a dietary supplement known to be free of DMBA, or a blank urine sample) onto the LC system.
-
Monitor the DMBA signal. A drop in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and mitigating ion suppression in DMBA analysis.
Caption: A workflow for diagnosing and resolving ion suppression in LC-MS/MS analysis.
Mitigation Strategies
If ion suppression is confirmed, the following strategies can be employed. These are presented in order of typical implementation.
1. Optimization of Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering DMBA. The choice of technique depends on the sample matrix.
-
For Dietary Supplements (Solid Samples):
-
Solid-Liquid Extraction (SLE): A common approach involves extracting the powdered supplement with a suitable solvent mixture.
-
Protocol: Extract the sample with a 50:50 methanol:water solution, followed by sonication and centrifugation. The resulting supernatant can be filtered and diluted before injection.[1]
-
-
-
For Biological Matrices (e.g., Urine):
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. For a basic compound like DMBA, a mixed-mode cation exchange SPE is recommended.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract.
-
Protein Precipitation: For plasma or serum, protein precipitation with a solvent like acetonitrile or methanol is a simpler but potentially less clean option.[2]
-
Table 1: Comparison of Sample Preparation Techniques for DMBA in Urine
| Technique | Principle | Pros | Cons |
| SPE (Mixed-Mode Cation Exchange) | Utilizes a combination of reversed-phase and ion-exchange retention mechanisms for high selectivity. | Excellent removal of matrix interferences, high analyte concentration. | More complex and time-consuming procedure. |
| Liquid-Liquid Extraction (LLE) | Partitions DMBA between two immiscible liquid phases based on its solubility. | Provides a clean extract. | Can be labor-intensive and may have lower recovery for polar compounds. |
| Protein Precipitation | Uses a solvent to precipitate proteins, leaving the analyte in the supernatant. | Simple, fast, and inexpensive. | May result in significant ion suppression due to co-extracted matrix components.[3] |
Experimental Protocol: Mixed-Mode Cation Exchange SPE for DMBA in Urine
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol to remove polar interferences.
-
-
Elution: Elute DMBA with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Optimization of Chromatographic Conditions
Adjusting the chromatographic parameters can help separate DMBA from co-eluting, ion-suppressing matrix components.
-
Mobile Phase Modification: Altering the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the selectivity of the separation.
-
Gradient Optimization: Modifying the gradient slope can improve the resolution between DMBA and interfering peaks.
-
Column Chemistry: If ion suppression persists, consider a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column instead of a C18) to achieve a different separation selectivity.
Table 2: Example Chromatographic Conditions for DMBA Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Gradient | 5-95% B over 5 minutes | 10-90% B over 7 minutes |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temp. | 40 °C | 45 °C |
3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS (e.g., DMBA-d6) is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to DMBA, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the effects of ion suppression can be normalized, leading to more accurate and precise quantification.
Logical Relationship for Mitigation Strategy Selection
The following diagram illustrates the decision-making process for selecting an appropriate mitigation strategy.
References
Technical Support Center: Optimizing GC-MS for 1,3-Dimethylbutylamine (DMBA) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,3-Dimethylbutylamine (DMBA) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of DMBA, particularly after derivatization.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing amines due to their polar nature. Even after derivatization, problems can persist.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Inlet Liner: Use a deactivated liner. Consider one with glass wool to aid vaporization and trap non-volatile residues. - GC Column: Ensure a high-quality, inert column is used. If column activity is suspected, condition the column according to the manufacturer's instructions or trim 15-20 cm from the inlet side. |
| Incomplete Derivatization | The presence of underivatized DMBA will lead to significant peak tailing. Review and optimize the derivatization protocol. Ensure reagents are fresh and anhydrous conditions are maintained. |
| Improper Column Installation | A poor column cut or incorrect installation depth can create dead volumes, leading to peak distortion. Reinstall the column, ensuring a clean, square cut and correct positioning in the injector and detector. |
| Column Overload | Injecting too concentrated a sample can cause peak fronting. Dilute the sample and reinject. |
| Inappropriate Temperature | - Injector Temperature: Too low a temperature can cause slow vaporization and peak tailing. A typical starting point is 250°C. - Oven Temperature Program: A ramp rate that is too fast may not allow for proper interaction with the stationary phase. Try a slower ramp rate. |
Problem 2: Low Signal Intensity / Poor Sensitivity
Low signal intensity can prevent the accurate detection and quantification of DMBA, especially at trace levels.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Derivatization | The choice of derivatizing agent can significantly impact sensitivity. For amines, acylation with reagents like trifluoroacetic anhydride (TFAA) can enhance detector response. Ensure the derivatization reaction has gone to completion. |
| MS Parameters Not Optimized | - Ion Source Temperature: Optimize the source temperature (a typical starting point is 230°C). - Scan Mode: For trace analysis, use Selected Ion Monitoring (SIM) mode instead of full scan. This significantly increases sensitivity by focusing on characteristic ions of the derivatized DMBA.[1] |
| Leaks in the System | Air leaks can compromise vacuum and ion source performance, leading to reduced sensitivity. Perform a leak check of the GC-MS system. |
| Analyte Degradation | High temperatures in the injector or column can cause degradation of the derivatized analyte. Try lowering the injector temperature or using a gentler oven temperature program. |
Problem 3: Ghost Peaks or Carryover
The appearance of peaks when no sample is injected indicates contamination within the system.
| Possible Cause | Troubleshooting Steps |
| Contaminated Syringe or Inlet | - Syringe: Clean the syringe with an appropriate solvent or replace it. - Inlet: Perform inlet maintenance, including replacing the septum and liner. |
| Carryover from Previous Injections | Highly concentrated samples can contaminate the system. Run several solvent blanks to wash the system. Ensure the syringe cleaning protocol between injections is adequate. |
| Contaminated Carrier Gas | Impurities in the carrier gas can lead to a noisy baseline and ghost peaks. Ensure high-purity gas is used and that gas traps are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound (DMBA)?
A1: DMBA is a primary amine, making it a polar and relatively volatile compound. Direct analysis by GC-MS is challenging because the polar amine group can interact with active sites in the GC system, leading to poor chromatographic performance, such as significant peak tailing. Derivatization replaces the active hydrogen on the amine group with a less polar functional group. This increases the compound's volatility and thermal stability, resulting in improved peak shape, better resolution, and enhanced sensitivity.
Q2: What is a recommended derivatization agent for DMBA?
A2: Trifluoroacetic anhydride (TFAA) is a common and effective acylation reagent for primary amines like DMBA. It reacts with the amine group to form a stable, volatile N-trifluoroacetyl derivative, which has excellent chromatographic properties.
Q3: How can I separate the enantiomers of DMBA?
A3: The enantiomers of DMBA can be separated using a chiral GC column. Cyclodextrin-based stationary phases are particularly effective for this purpose. After derivatization with an achiral reagent like TFAA, the resulting N-trifluoroacetyl-1,3-dimethylbutylamine enantiomers can be resolved on a suitable chiral column.
Q4: What are the key GC-MS parameters to optimize for DMBA analysis?
A4: Key parameters include the GC column (a chiral column for enantiomeric separation), the oven temperature program (to ensure separation of enantiomers and other matrix components), the injector temperature (to ensure complete vaporization without degradation), and the MS settings. For high sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial.
Q5: Which ions should I monitor in SIM mode for TFAA-derivatized DMBA?
A5: The fragmentation of N-trifluoroacetyl-1,3-dimethylbutylamine will produce characteristic ions. Based on the fragmentation of similar derivatized amines, key ions to monitor would likely include the molecular ion and fragments resulting from cleavage adjacent to the nitrogen atom and the trifluoroacetyl group. A common fragment for trifluoroacetylated primary amines is [M-CF3]+. It is recommended to first acquire a full scan mass spectrum of a derivatized DMBA standard to identify the most abundant and specific ions for use in a SIM method.
Experimental Protocols
Protocol 1: Sample Extraction from Dietary Supplements
This protocol describes a general procedure for extracting DMBA from solid dietary supplements.
-
Sample Homogenization: Accurately weigh a portion of the homogenized supplement powder (e.g., 1 gram).
-
Extraction Solvent: Add 20 mL of a methanol:water (50:50) solution to the sample in a centrifuge tube.
-
Extraction: Shake the mixture vigorously for 20 minutes, followed by sonication for 20 minutes.
-
Centrifugation: Centrifuge the resulting mixture at approximately 5500 x g for 20 minutes.
-
Collection: Carefully collect the supernatant for subsequent derivatization and analysis.
Protocol 2: Derivatization of DMBA with Trifluoroacetic Anhydride (TFAA)
This protocol outlines the derivatization of DMBA to its N-trifluoroacetyl derivative.
-
Sample Preparation: Transfer an aliquot of the sample extract (from Protocol 1) or a standard solution of DMBA into a reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Quantitative Data
The following tables provide typical parameters for the GC-MS analysis of N-trifluoroacetyl-1,3-dimethylbutylamine. Note that these values may require optimization for your specific instrumentation and application.
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| GC Column | Chiral capillary column (e.g., Cyclodextrin-based) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial Temp: 70°C, hold for 2 min Ramp: 5°C/min to 150°C Hold: 2 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Table 2: Characteristic m/z Ions for SIM Analysis of N-TFA-1,3-dimethylbutylamine
| Ion Type | Expected m/z | Notes |
| Quantifier Ion | [To be determined] | Typically the most abundant, characteristic fragment ion. |
| Qualifier Ion 1 | [To be determined] | A second, less abundant characteristic fragment ion. |
| Qualifier Ion 2 | [To be determined] | A third characteristic fragment ion to confirm identity. |
(Note: The exact m/z values should be determined by acquiring a full scan mass spectrum of a derivatized DMBA standard. Based on the structure, fragments related to the loss of the isobutyl group and cleavage alpha to the nitrogen are expected.)
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound (DMBA).
Caption: A logical troubleshooting workflow for common GC-MS issues in DMBA analysis.
References
Technical Support Center: Detection of 1,3-Dimethylbutylamine (DMBA) in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1,3-Dimethylbutylamine (DMBA) in complex biological matrices such as urine, blood, and plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting DMBA in biological samples?
The main challenges in detecting this compound (DMBA) in biological matrices stem from its small molecular weight, high polarity, and potential for volatility. These characteristics can lead to poor retention on traditional reversed-phase liquid chromatography columns and require specific analytical conditions for sensitive and accurate detection. Furthermore, the complexity of biological samples like urine and blood introduces significant matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification. Sample preparation is also critical to remove interfering substances.
Q2: Which analytical techniques are most suitable for DMBA detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques for the reliable identification and quantification of DMBA in biological samples.[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, particularly with a "dilute and shoot" approach for rapid screening in urine.[3][4] GC-MS is also a powerful tool, especially when coupled with a derivatization step to improve the chromatographic behavior and thermal stability of DMBA.[1]
Q3: Why is sample preparation crucial for DMBA analysis?
Sample preparation is a critical step to ensure accurate and reproducible results. Its primary goals are to remove endogenous interferences from the biological matrix (e.g., proteins, salts, phospholipids), concentrate the analyte to improve detection limits, and transfer the analyte into a solvent compatible with the analytical instrument.[5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6][7] The choice of method depends on the specific matrix and the required sensitivity.
Q4: What is derivatization and is it necessary for DMBA analysis?
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of DMBA, derivatization is highly recommended. It converts the polar amine into a less polar and more volatile derivative, leading to improved peak shape, increased thermal stability, and better separation from matrix components.[8] Common derivatizing agents for amines include silylating agents (e.g., MTBSTFA) or acylating agents.[9] For LC-MS/MS, derivatization is less common but can be used to improve ionization efficiency.
Q5: How do matrix effects impact DMBA quantification and how can they be minimized?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[10][11] Urine is a particularly challenging matrix due to its high variability in composition.[12][13] To mitigate matrix effects, several strategies can be employed:
-
Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) are highly effective at removing interfering matrix components.[11]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate DMBA from co-eluting matrix components is crucial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that behaves similarly to DMBA during sample preparation and analysis can compensate for matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix similar to the samples can help to normalize the matrix effects.[11]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor/No DMBA Peak | 1. Inadequate sample cleanup. 2. Poor retention on the analytical column. 3. Sub-optimal MS parameters. 4. DMBA degradation. | 1. Optimize the solid-phase extraction (SPE) protocol or consider a more rigorous cleanup method. 2. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds like DMBA. Optimize mobile phase composition. 3. Perform a thorough tuning and optimization of the mass spectrometer parameters for DMBA. 4. Check sample storage conditions and minimize freeze-thaw cycles. Ensure the stability of DMBA in the matrix under the storage conditions used. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Insufficient sample cleanup leading to matrix interferences. 3. Carryover from a previous injection. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve the sample preparation method to remove more matrix components. 3. Optimize the autosampler wash procedure and inject a blank solvent after a high-concentration sample. |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent. 2. Column overload. 3. Column degradation. 4. pH of the mobile phase is close to the pKa of DMBA. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Replace the analytical column. 4. Adjust the mobile phase pH to be at least 2 units away from the pKa of DMBA to ensure it is in a single ionic state. |
| Inconsistent Results (Poor Precision) | 1. Variability in sample preparation. 2. Inconsistent injection volume. 3. Fluctuations in MS response due to matrix effects. | 1. Automate the sample preparation process if possible, or ensure consistent manual execution. 2. Check the autosampler for proper functioning and ensure no air bubbles are in the syringe. 3. Use a stable isotope-labeled internal standard and matrix-matched calibrators. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No DMBA Derivative Peak | 1. Incomplete or failed derivatization reaction. 2. Degradation of the derivatizing agent. 3. Active sites in the GC inlet or column. | 1. Optimize derivatization conditions (temperature, time, reagent volume). Ensure the sample extract is completely dry before adding the derivatization reagent. 2. Use a fresh vial of the derivatizing agent. 3. Deactivate the GC inlet liner with a silylating agent and use a properly deactivated column. |
| Poor Peak Shape of the Derivative | 1. Sub-optimal GC temperature program. 2. Co-elution with an interfering peak. 3. Degradation of the derivative in the hot inlet. | 1. Optimize the GC oven temperature ramp rate. 2. Adjust the temperature program or use a column with a different stationary phase for better separation. 3. Lower the injection port temperature. |
| Low Recovery | 1. Inefficient extraction from the biological matrix. 2. Loss of volatile DMBA during solvent evaporation steps. 3. Adsorption of the analyte to glassware or plasticware. | 1. Optimize the pH and solvent for the liquid-liquid extraction or the sorbent and elution solvent for SPE. 2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. 3. Use silanized glassware. |
| Matrix Interference Peaks | 1. Insufficiently selective sample preparation. 2. Inadequate chromatographic resolution. | 1. Employ a more specific SPE sorbent or a multi-step cleanup procedure. 2. Use a longer GC column or a column with a different stationary phase. Optimize the temperature program. |
Data Presentation
Table 1: Comparison of Method Performance for DMBA Detection (Illustrative Data)
| Parameter | LC-MS/MS ("Dilute and Shoot" in Urine) | GC-MS (with Derivatization in Blood) |
| Limit of Detection (LOD) | 0.01 - 1.5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 5 - 25 ng/mL |
| Recovery | Not applicable (minimal sample prep) | 85 - 105% |
| Precision (%RSD) | < 15% | < 15% |
| Analysis Time per Sample | ~ 5 - 10 minutes | ~ 15 - 25 minutes |
Note: The values presented are illustrative and can vary depending on the specific instrumentation, method validation, and laboratory. The LC-MS/MS data is based on a method for a broad range of analytes and may be achievable for DMBA.[3][4]
Experimental Protocols
Protocol 1: "Dilute and Shoot" LC-MS/MS Method for DMBA in Urine
This protocol is a rapid screening method suitable for high-throughput analysis.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 200 µL of a methanol:acetonitrile (3:1, v/v) mixture containing the internal standard.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for DMBA and its internal standard.
-
Protocol 2: GC-MS Method for DMBA in Blood with Derivatization
This protocol provides higher specificity and is suitable for confirmatory analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of whole blood, add the internal standard.
-
Perform protein precipitation by adding 3 mL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).
-
Condition a mixed-mode SPE cartridge with methanol followed by the buffer.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with the buffer and then with a weak organic solvent to remove interferences.
-
Elute the DMBA with an appropriate solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
To the dry residue, add 50 µL of a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a suitable rate.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the DMBA derivative.
-
Mandatory Visualizations
Caption: Workflow for "Dilute and Shoot" LC-MS/MS analysis of DMBA in urine.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antisel.gr [antisel.gr]
- 5. gcms.cz [gcms.cz]
- 6. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 7. Solid-phase micro-extraction of drugs from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dimethylbutylamine (DMBA) Stability
This technical support center provides guidance on the long-term storage and stability of 1,3-Dimethylbutylamine (DMBA). Below you will find frequently asked questions, troubleshooting guides for experimental analysis, and recommended protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound (DMBA)?
A1: For optimal long-term stability, DMBA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] For neat material or solutions, storage at or below -20°C is recommended to minimize degradation and volatility.[4] The hydrochloride salt of DMBA has been reported to be stable for at least five years when stored at -20°C.[4] Always store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Q2: What are the potential degradation pathways for DMBA during long-term storage?
A2: While specific degradation pathways for DMBA are not extensively documented in the literature, based on the chemical properties of similar short-chain aliphatic amines, the primary degradation routes are likely to be oxidation and reaction with atmospheric carbon dioxide. Oxidation can occur in the presence of air (oxygen), potentially leading to the formation of N-oxides, nitroalkanes, or through N-dealkylation.[5][6] As a primary amine, DMBA can also react with CO₂ to form carbamates, especially in the presence of moisture.
Q3: How can I tell if my DMBA sample has degraded?
A3: Signs of degradation can include a change in physical appearance (e.g., color change from colorless to yellow/brown), the presence of solid precipitates, or a noticeable change in odor. Analytically, degradation would be indicated by a decrease in the peak area of the parent DMBA compound in chromatographic analysis (GC or HPLC), and the appearance of new, unidentified peaks in the chromatogram.
Q4: Is the hydrochloride salt of DMBA more stable than the free base?
A4: Yes, amine salts are generally more stable and less volatile than their corresponding free bases. The protonated nitrogen in the hydrochloride salt is significantly less susceptible to oxidation. For long-term storage, using the hydrochloride salt is advisable if compatible with your experimental design.
Q5: Can I store DMBA in a standard laboratory freezer?
A5: Yes, a standard laboratory freezer (-20°C) is a suitable condition for the long-term storage of DMBA, particularly its hydrochloride salt.[4] Ensure the container is well-sealed to prevent sublimation and the ingress of moisture. For the free base, a freezer is also recommended to reduce volatility and slow potential degradation reactions.
Data on Storage and Stability
The quantitative data on DMBA's long-term stability is limited. The following tables summarize the available information and provide general recommendations.
Table 1: Reported Quantitative Stability Data
| Compound Form | Storage Condition | Duration | Stability Outcome |
| This compound HCl | -20°C | ≥ 5 years | Stable |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (preferred) or 2-8°C (short-term) | Minimizes volatility and slows chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine. |
| Container | Tightly sealed, amber glass vial | Prevents evaporation/sublimation and protects from light. |
| Form | Hydrochloride Salt | Offers greater stability against oxidation compared to the free base. |
| Incompatible Materials | Strong oxidizing agents, strong acids, CO₂ | Avoids chemical reactions and degradation.[2] |
Experimental Protocols
Protocol: Long-Term Stability Assessment of DMBA Reference Standard
This protocol outlines a general method for assessing the stability of a DMBA reference standard under defined storage conditions.
1. Materials and Equipment:
-
DMBA reference standard (and/or its HCl salt).
-
High-purity solvent (e.g., Methanol or Acetonitrile).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
Amber glass vials with inert-lined caps.
-
Stability chambers or controlled temperature/humidity environments.
-
Validated analytical instrument (GC-MS or HPLC-UV/MS).
2. Sample Preparation:
-
Prepare a stock solution of DMBA at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into multiple amber glass vials, ensuring minimal headspace.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Prepare a sufficient number of vials to be tested at each time point.
3. Storage Conditions:
-
Place the vials in stability chambers set to the desired long-term and accelerated conditions as per ICH Q1A(R2) guidelines.
-
Long-Term: 5°C ± 3°C or -20°C ± 5°C.
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
Stress Condition (for degradation pathway analysis): 40°C ± 2°C / 75% RH ± 5% RH.
-
4. Testing Schedule:
-
Analyze one vial from each storage condition at predetermined time points.
-
Time Zero (T₀): Analyze a freshly prepared sample immediately.
-
Suggested Time Points: 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies. For accelerated studies, test at 1, 3, and 6 months.
5. Analytical Method:
-
Use a validated, stability-indicating chromatographic method (e.g., GC-MS or HPLC-MS). The method must be able to resolve DMBA from any potential degradation products.
-
At each time point, analyze the stored sample alongside a freshly prepared standard solution.
-
Assess the sample for:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity/Assay: Quantify the concentration of DMBA.
-
Degradation Products: Identify and quantify any new peaks.
-
6. Data Analysis:
-
Calculate the percentage of DMBA remaining at each time point relative to the T₀ value.
-
Plot the concentration of DMBA versus time to determine the degradation rate.
-
A significant change is often defined as a >5% loss of the initial assay value.
Troubleshooting Guides
Guide: Troubleshooting GC-MS Analysis of DMBA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation. | 1. Use a deactivated, base-deactivated liner and column specifically designed for amines. 2. Bake out the column or trim the first few cm of the column inlet. 3. Reinstall the column according to the manufacturer's instructions. |
| Ghost Peaks | 1. Contamination from the septum or previous injections. 2. Sample carryover. | 1. Use high-quality, low-bleed septa. 2. Run a solvent blank after a high-concentration sample. Increase injector temperature. Clean the injector port. |
| Poor Reproducibility | 1. Inconsistent injection volume or technique (manual). 2. Leaks in the system (septum, fittings). 3. Sample degradation in the injector port. | 1. Use an autosampler for consistent injections. 2. Perform a leak check. Replace the septum and ferrules. 3. Use a lower injector temperature if thermal degradation is suspected. |
| Loss of Response | 1. Adsorption of DMBA in the system. 2. Degradation of the sample in the vial. 3. Detector contamination. | 1. Ensure the entire flow path is inert/deactivated. 2. Check the stability of the prepared sample; prepare fresh standards. 3. Clean the ion source of the mass spectrometer. |
Guide: Troubleshooting HPLC Analysis of DMBA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. | 1. Use a mobile phase with a competing amine (e.g., triethylamine) or a higher buffer concentration. Use a base-deactivated column. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. |
| Baseline Drift/Noise | 1. Column contamination or degradation. 2. Mobile phase not properly mixed or degassed. 3. Detector lamp failing. | 1. Flush the column with a strong solvent. Replace the column if necessary. 2. Prepare fresh mobile phase daily and degas thoroughly.[7] 3. Check lamp energy and replace if low.[7] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient. | 1. Prepare mobile phase accurately. If using a gradient, check pump performance.[7] 2. Use a column oven for stable temperature control.[7] 3. Increase the equilibration time between runs.[7] |
| Appearance of New Peaks | 1. Sample degradation (stability issue). 2. Contamination of mobile phase or sample. 3. "Ghost peaks" from previous injections. | 1. This could be a true stability issue. Investigate using stress conditions. 2. Use high-purity solvents and filter the mobile phase. 3. Implement a robust column wash step in the gradient. |
Visualizations
Caption: Workflow for a long-term stability study of DMBA.
Caption: Hypothetical degradation pathways for DMBA.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. mastelf.com [mastelf.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: 1,3-Dimethylbutylamine (DMBA) Electrochemical Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electrochemical detection of 1,3-Dimethylbutylamine (DMBA). Given the limited direct electrochemical data for DMBA, this guide draws upon established principles for the analysis of similar short-chain aliphatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the electrochemical detection of this compound (DMBA)?
The primary challenges in the electrochemical detection of DMBA, a primary aliphatic amine, include its difficult and typically irreversible oxidation at many standard electrode surfaces. This can result in poorly defined voltammetric peaks and a weak signal. Furthermore, the oxidation products of aliphatic amines can lead to electrode fouling, where reaction intermediates or products adsorb onto the electrode surface, passivating it and reducing its sensitivity over time.[1][2][3] Careful electrode maintenance is therefore crucial for reproducible results.[1]
Q2: What is a suitable working potential for the oxidation of DMBA?
Direct electrochemical data for DMBA is scarce. However, for short-chain primary aliphatic amines, oxidation generally occurs at a relatively high positive potential and is often irreversible.[1][3][4] It is recommended to determine the optimal working potential empirically by running a cyclic voltammogram (CV) or a hydrodynamic voltammogram (HDV) with a standard solution of DMBA in the chosen supporting electrolyte. Start with a wide potential window (e.g., 0 V to +1.5 V vs. a reference electrode like Ag/AgCl) to identify the oxidation peak. The working potential for amperometric detection should then be set on the plateau of this peak.
Q3: Which working electrode material is best for DMBA detection?
Glassy carbon electrodes are commonly used for the electrochemical analysis of organic molecules.[4] However, platinum and gold electrodes have also been used for studying aliphatic amine oxidation.[1][2] Given the propensity for electrode fouling, the choice of electrode may also depend on the ease of cleaning and polishing. Modified electrodes, incorporating catalysts or protective layers, may offer enhanced sensitivity and resistance to fouling, though this would require specific development for DMBA.
Q4: How can I improve the signal-to-noise ratio in my measurements?
Several strategies can be employed to enhance the signal-to-noise ratio:
-
Use a Faraday Cage: A Faraday cage is a grounded metal enclosure that shields your electrochemical cell from external electromagnetic interference, a common source of noise.
-
Proper Grounding: Ensure your potentiostat and other equipment are connected to a single, stable ground point to avoid ground loops.
-
Signal Averaging: For techniques like cyclic voltammetry, averaging multiple scans can reduce random noise.
-
Digital Smoothing: Post-measurement data processing using algorithms like a moving average can help to smooth high-frequency noise.
-
Optimize Scan Rate: In voltammetry, a lower scan rate can sometimes reduce the charging current relative to the Faradaic current, improving peak resolution.
Q5: What are common sources of interference in DMBA electrochemical detection?
Potential interferences can be categorized as either electrochemical or matrix-related.
-
Electrochemical Interferences: Other compounds in your sample that are electroactive at the same potential as DMBA will interfere. A prior separation step, such as High-Performance Liquid Chromatography (HPLC), is often necessary for complex samples.
-
Matrix Effects: Components of the sample matrix can adsorb to the electrode surface, causing fouling and suppressing the DMBA signal.
-
Dissolved Oxygen: Dissolved oxygen can be electrochemically reduced and may interfere, especially if operating at negative potentials. While DMBA is detected via oxidation, deoxygenating the solution by purging with an inert gas (e.g., nitrogen or argon) is a good practice to ensure a stable baseline.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the electrochemical detection of DMBA.
| Problem | Potential Causes | Recommended Solutions |
| High Background Current/Noise | 1. Contaminated supporting electrolyte or glassware.2. Dirty or improperly polished working electrode.3. Unstable reference electrode.4. Electromagnetic interference from nearby equipment.5. Poor grounding of the potentiostat. | 1. Prepare fresh electrolyte with high-purity water and reagents. Thoroughly clean all glassware.2. Polish the working electrode according to the manufacturer's instructions (see Protocol 1).3. Check the reference electrode for air bubbles and ensure the filling solution is not contaminated. If necessary, replace the filling solution or the entire electrode.4. Place the electrochemical cell inside a Faraday cage.5. Ensure the potentiostat is properly grounded to a single, common ground point. |
| No Peak or Very Small Peak | 1. The oxidation of DMBA is not occurring within the scanned potential window.2. The concentration of DMBA is below the detection limit.3. The working electrode surface is passivated (fouled).4. The reference electrode is malfunctioning. | 1. Widen the potential scan range to more positive potentials.2. Prepare a more concentrated standard solution of DMBA to verify the method.3. Thoroughly polish the working electrode before each measurement.4. Test the system with a known redox standard (e.g., ferrocenemethanol or potassium ferricyanide) to confirm electrode and potentiostat functionality. |
| Poorly Defined or Broad Peaks | 1. Irreversible nature of DMBA oxidation.2. High scan rate in voltammetry.3. High solution resistance (IR drop).4. Fouled electrode surface hindering electron transfer kinetics. | 1. This may be inherent to the electrochemical behavior of DMBA. Consider derivatization to a more electroactive species if direct detection is not feasible.2. Try a lower scan rate to improve peak shape.3. Ensure an adequate concentration of supporting electrolyte (typically 0.1 M) to increase solution conductivity.4. Polish the working electrode to restore a clean, active surface. |
| Drifting Baseline | 1. Temperature fluctuations in the laboratory.2. Working electrode has not reached equilibrium with the solution.3. Contaminants are slowly adsorbing to the electrode surface.4. Unstable reference electrode potential. | 1. Allow the electrochemical cell and solutions to reach thermal equilibrium. Conduct experiments in a temperature-controlled environment if possible.2. Allow the electrode to equilibrate in the solution for a sufficient time before starting the measurement until a stable open-circuit potential is observed.3. Ensure high purity of the electrolyte and clean the electrode thoroughly.4. Check the reference electrode as described above. |
| Irreproducible Results | 1. Inconsistent polishing of the working electrode.2. Degradation of the sample or standard solutions.3. Changes in the reference electrode potential.4. Electrode fouling. | 1. Develop and adhere to a standardized electrode polishing protocol.2. Prepare fresh solutions daily.3. Regularly check and maintain the reference electrode.4. Polish the working electrode between every measurement due to the strong propensity of aliphatic amines to attach to the electrode surface.[1] |
Experimental Protocols
Protocol 1: Working Electrode Polishing (Glassy Carbon Electrode Example)
A clean electrode surface is paramount for sensitive and reproducible measurements, especially when analyzing aliphatic amines which are prone to causing electrode fouling.[1]
Materials:
-
Polishing pads (e.g., nylon and felt pads)
-
Alumina slurry (e.g., 1.0 µm, 0.3 µm, and 0.05 µm)
-
Deionized water
-
Methanol or ethanol
-
Sonicator
Procedure:
-
Coarse Polish: Place a small amount of 1.0 µm alumina slurry on a nylon polishing pad. Polish the electrode surface in a figure-eight motion for 3-5 minutes. Rinse thoroughly with deionized water.
-
Fine Polish: Repeat the polishing process with 0.3 µm alumina slurry on a separate polishing pad for another 3-5 minutes.
-
Mirror Finish: Use 0.05 µm alumina slurry on a final, clean pad for 3-5 minutes to achieve a mirror-like finish.
-
Sonication: Place the electrode in a beaker of deionized water and sonicate for 2-5 minutes to remove any adhered polishing particles. Repeat the sonication step in a beaker of methanol or ethanol.
-
Final Rinse and Drying: Rinse the electrode thoroughly with deionized water. Dry the electrode surface carefully under a stream of high-purity nitrogen gas. The electrode is now ready for use.
Protocol 2: General Procedure for Cyclic Voltammetry of DMBA
This protocol outlines a general method for investigating the electrochemical behavior of DMBA.
Equipment and Reagents:
-
Potentiostat
-
Three-electrode system (e.g., Glassy Carbon Working Electrode, Ag/AgCl Reference Electrode, Platinum Wire Counter Electrode)
-
Electrochemical cell
-
DMBA standard
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.4)
-
Inert gas (high-purity nitrogen or argon)
Procedure:
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is positioned close to the working electrode.
-
Deoxygenation: Add the supporting electrolyte to the cell and purge with high-purity nitrogen for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.
-
Background Scan: Run a cyclic voltammogram of the supporting electrolyte alone to obtain a background scan. The signal should be flat and featureless in the potential region of interest.
-
Sample Addition: Add a known concentration of DMBA standard to the cell.
-
Cyclic Voltammetry: Perform a cyclic voltammetry scan. A suggested starting point is to scan from an initial potential of 0 V to a vertex potential of +1.5 V and back to 0 V at a scan rate of 100 mV/s.
-
Optimization: Adjust the potential window and scan rate to obtain the best possible signal for the DMBA oxidation peak.
-
Cleaning: After each set of experiments, thoroughly clean the electrodes and cell. The working electrode should be polished between each measurement of DMBA to ensure a clean surface.[1]
Visualizations
Caption: A logical workflow for troubleshooting common sources of noise in electrochemical measurements.
Caption: A typical experimental workflow for the cyclic voltammetric analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of UHPLC-MS Methods for 1,3-Dimethylbutylamine (DMBA) in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the quantification of 1,3-Dimethylbutylamine (DMBA) in dietary supplements against other analytical techniques. Supporting experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methodology for their analytical needs.
Introduction to DMBA and Analytical Challenges
This compound (DMBA), a stimulant structurally similar to 1,3-dimethylamylamine (DMAA), has been identified in various dietary supplements.[1][2][3][4][5] The presence of DMBA, often unlisted on product labels, raises significant safety and regulatory concerns, as its pharmacological and toxicological effects in humans have not been thoroughly investigated.[4][5] Consequently, robust and validated analytical methods are crucial for the accurate detection and quantification of DMBA in complex matrices like dietary supplements to ensure consumer safety and regulatory compliance.
UHPLC-MS has emerged as a powerful technique for this purpose due to its high sensitivity, selectivity, and speed. This guide will delve into the validation of a UHPLC-MS method and compare it with alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The selection of an analytical method for DMBA analysis depends on the specific requirements of the study, such as the need for screening, quantification, or chiral separation.
| Feature | UHPLC-MS | HPTLC | GC-MS |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Separation on a thin layer of adsorbent by a mobile phase. | Separation of volatile compounds followed by mass-based detection. |
| Primary Use | Quantification and confirmation.[1][3] | Rapid screening and chemical fingerprinting.[1][3] | Enantiomeric purity determination and confirmation.[1][3] |
| Sensitivity | High (ng/mL to pg level).[6] | Moderate. | High. |
| Selectivity | Very High. | Moderate. | High. |
| Sample Throughput | High. | Very High. | Moderate. |
| Cost | High. | Low. | High. |
| Derivatization | Not typically required. | Not required. | Often required for amines. |
Quantitative Data Summary
The following tables summarize the validation parameters for a reported UHPLC-Quadrupole Time-of-Flight (QToF)-MS method for the quantification of DMBA.
Table 1: Linearity
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| DMBA | 1.0 - 500.0 ng/mL | > 0.99 |
Table 2: Sensitivity
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| DMBA | 0.5 ng/mL | 1.0 ng/mL |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 5.0 | < 5% | < 8% | 95 - 105% |
| 50.0 | < 4% | < 7% | 97 - 103% |
| 250.0 | < 3% | < 6% | 98 - 102% |
Note: The data in the tables above are representative values synthesized from typical validation studies and should be confirmed by individual laboratory validation.
Experimental Protocols
UHPLC-MS Method for DMBA Quantification
This protocol is based on a validated UHPLC-QToF-MS method.[1][3]
1. Sample Preparation:
-
Accurately weigh a portion of the homogenized dietary supplement powder.
-
Extract with a suitable solvent (e.g., methanol/water mixture).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge to pelletize solid matter.
-
Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.
2. Chromatographic Conditions:
-
UHPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS) or Triple Quadrupole Mass Spectrometer (QqQ-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis. For DMBA, the transition of the parent ion to a specific product ion would be monitored (e.g., m/z 102.128 -> m/z 85.096).
Alternative Method: HPTLC for Screening
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of appropriate solvents (e.g., ethyl acetate, methanol, ammonia).
-
Sample Application: Apply standards and sample extracts as bands.
-
Development: Develop the plate in a saturated chamber.
-
Detection: Visualize under UV light (254 nm and 366 nm) and after derivatization with a suitable reagent (e.g., ninhydrin for primary amines).
Alternative Method: GC-MS for Chiral Analysis
-
Derivatization: Derivatize DMBA with a chiral reagent (e.g., trifluoroacetyl-L-prolyl chloride) to form diastereomers.
-
GC Column: A chiral capillary column.
-
Carrier Gas: Helium.
-
Injection: Split/splitless injection.
-
Temperature Program: A programmed temperature ramp to separate the diastereomers.
-
MS Detection: Electron Impact (EI) ionization and monitoring of characteristic fragment ions.
Visualizations
Caption: Workflow for the validation of a UHPLC-MS method.
Caption: Decision tree for selecting an analytical method for DMBA.
Conclusion
The UHPLC-MS method stands out for its superior sensitivity, selectivity, and suitability for the quantification of this compound in complex dietary supplement matrices. While HPTLC offers a rapid and cost-effective screening tool and GC-MS is invaluable for chiral separations, UHPLC-MS provides the most robust and reliable data for regulatory purposes and risk assessment. The choice of method should be guided by the specific analytical objective, available resources, and the required level of data quality. Proper validation of any chosen method is paramount to ensure the accuracy and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cannonbol.com [cannonbol.com]
- 5. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast Identification of 1,3-Dimethylamylamine Using Direct Analysis in Real Time-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 1,3-Dimethylbutylamine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural similarity of 1,3-Dimethylbutylamine (DMBA) to amphetamine presents a significant challenge for amphetamine immunoassays, leading to the potential for false-positive results. This guide provides a comparative analysis of this cross-reactivity, offering supporting data from a closely related compound, and details the experimental protocols necessary for evaluating assay specificity.
Executive Summary
This compound (DMBA) is a stimulant structurally analogous to amphetamine. While direct quantitative data on the cross-reactivity of DMBA in commercial amphetamine immunoassays is limited in published literature, studies on the closely related compound 1,3-Dimethylamylamine (DMAA) have demonstrated significant cross-reactivity, resulting in false-positive screening results. This guide will utilize data from DMAA as a primary point of comparison to infer the potential for DMBA interference and will outline the standard methodologies for assessing cross-reactivity in immunoassay platforms such as Enzyme-Multiplied Immunoassay Technique (EMIT), Fluorescence Polarization Immunoassay (FPIA), and Enzyme-Linked Immunosorbent Assay (ELISA).
Structural Similarity and Potential for Cross-Reactivity
The potential for a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte. Both DMBA and amphetamine share a core phenethylamine skeleton, which is the primary epitope recognized by the antibodies used in many amphetamine immunoassays.
Comparative Analysis of Immunoassay Cross-Reactivity
Due to the lack of direct quantitative studies on DMBA, this section presents data on the cross-reactivity of its close structural analog, 1,3-Dimethylamylamine (DMAA), in two different amphetamine immunoassay kits. A study by Vorce et al. (2011) found that DMAA caused false-positive results in amphetamine screens.[1]
| Immunoassay Platform | Target Analyte | Calibrator | Cutoff Concentration | DMAA Concentration Causing False Positive | Reference |
| Immunoassay Kit 1 | Amphetamines | d-Amphetamine | 500 ng/mL | ~6,000 ng/mL | Vorce et al. (2011)[1] |
| Immunoassay Kit 2 | Amphetamines | d-Amphetamine | 500 ng/mL | ~6,000 ng/mL | Vorce et al. (2011)[1] |
Note: The specific commercial names of the immunoassay kits were not disclosed in the referenced study. The data for DMAA should be considered as an indicator of the potential for DMBA to cross-react, and specific cross-reactivity of DMBA should be determined empirically for each assay.
Experimental Protocols
To assess the cross-reactivity of a compound like DMBA in an amphetamine immunoassay, the following general experimental protocol can be followed.
Preparation of Stock and Working Solutions
-
DMBA Stock Solution: Prepare a high-concentration stock solution of DMBA (e.g., 1 mg/mL) in a suitable solvent such as methanol or deionized water.
-
Working Solutions: Prepare a series of working solutions of DMBA by serial dilution of the stock solution in drug-free synthetic urine or a certified drug-free urine matrix. The concentration range should be sufficient to determine the concentration that produces a positive result.
-
Calibrators and Controls: Use the manufacturer-provided calibrators and controls for the specific amphetamine immunoassay being tested.
Immunoassay Procedure
The following diagram outlines the general workflow for a competitive immunoassay, which is a common principle for drug screening assays.
Data Analysis and Calculation of Cross-Reactivity
Cross-reactivity is typically determined by identifying the concentration of the test compound (DMBA) that produces a signal equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine).
The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff Response) x 100
Confirmatory Analysis
It is imperative that any presumptive positive result from an immunoassay screen be confirmed by a more specific and sensitive method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively distinguish between amphetamine and structurally similar compounds like DMBA.
Conclusion
While direct quantitative data for the cross-reactivity of this compound in amphetamine immunoassays is not extensively available, the structural similarity to amphetamine and evidence from the closely related compound DMAA strongly indicate a high potential for interference. This can lead to false-positive results in preliminary drug screens. Researchers and clinicians should be aware of this potential and utilize confirmatory testing methods like GC-MS or LC-MS/MS to ensure accurate and reliable results. Further studies are warranted to quantify the specific cross-reactivity of DMBA in a variety of commercially available amphetamine immunoassay kits.
References
Comparative Analysis of Dopamine Transporter Affinity: 1,3-Dimethylbutylamine (DMBA) vs. 1,3-Dimethylamylamine (DMAA)
A detailed guide for researchers, scientists, and drug development professionals on the dopaminergic activity of two controversial stimulants.
This guide provides a comparative overview of the dopamine transporter (DAT) affinity of 1,3-Dimethylbutylamine (DMBA) and 1,3-Dimethylamylamine (DMAA). While both compounds have been found in dietary supplements and are structurally related, a comprehensive, head-to-head comparison of their direct interaction with the dopamine transporter is limited in publicly available scientific literature. This document synthesizes the available experimental data for DMAA and outlines the standard methodologies used to determine such affinities, which would be applicable to DMBA.
Executive Summary
Quantitative Data on Dopamine Transporter Interaction
The following table summarizes the available quantitative data for the interaction of DMAA with the dopamine transporter. No comparable data was found for DMBA in the searched literature.
| Compound | Parameter | Value | Species/System | Assay Type |
| 1,3-Dimethylamylamine (DMAA) | IC₅₀ | 29.4 µM (± 14.8 S.D.) | Human (hDAT expressed in HEK-293A cells) | ³H-Dopamine Uptake Inhibition |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Mechanism of Action: DMAA as a Competitive DAT Inhibitor
Studies have demonstrated that DMAA inhibits dopamine uptake in a competitive manner.[1][2][3] This was determined by observing that in the presence of 100 µM of DMAA, the affinity of dopamine for the transporter (Km) decreased nearly tenfold, with little change to the maximum transport capacity (Vmax).[1] Molecular docking and dynamics simulations further support these findings, suggesting that DMAA binds to the S1 substrate binding site of the dopamine transporter, which is the same site utilized by dopamine and other amphetamine-like substances.[1][2] This binding event is thought to induce a conformational change in the transporter from an outward-facing open state to an outward-facing closed state.[1][2]
Experimental Protocols
To determine the dopamine transporter affinity of a compound like DMBA and to directly compare it with DMAA, a competitive radioligand binding assay is a standard and robust method.
Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., DMBA, DMAA) for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[4]
-
Radioligand: A high-affinity DAT ligand such as [³H]WIN 35,428.[4]
-
Test Compounds: this compound (DMBA) and 1,3-Dimethylamylamine (DMAA) dissolved in an appropriate solvent.
-
Reference Compound: A known DAT inhibitor like cocaine or GBR-12909 to define non-specific binding.[4][5]
-
Assay Buffer: Typically a Tris-HCl based buffer.[5]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[4][6]
-
Scintillation Counter: For the measurement of radioactivity.[4]
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5]
-
To determine non-specific binding, add a high concentration of a reference compound to a separate set of wells.[5]
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.[5]
-
-
Termination and Filtration:
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4][6]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[4]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from the competition curve using non-linear regression analysis.[4]
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.
Conclusion
While 1,3-Dimethylamylamine (DMAA) has been characterized as a competitive inhibitor of the dopamine transporter with a micromolar affinity, there is a notable absence of publicly available data regarding the DAT affinity of this compound (DMBA).[1] The structural similarity between the two molecules suggests that DMBA may also interact with the dopamine transporter, but this remains to be experimentally verified.[1] The provided experimental protocol for a competitive radioligand binding assay outlines a standard method that could be employed to determine the DAT affinity of DMBA and enable a direct and quantitative comparison with DMAA. Such data would be invaluable for a more complete understanding of the pharmacological and toxicological profiles of these compounds.
References
- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for 1,3-Dimethylbutylamine (DMBA) Enantiomeric Separation
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmacologically active compounds is a critical quality attribute in drug development and manufacturing. Enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. 1,3-Dimethylbutylamine (1,3-DMBA), a central nervous system stimulant, has been identified in various dietary supplements.[1] Ensuring the stereochemical identity and purity of such compounds is paramount for both efficacy and safety. This guide provides a comparative analysis of validated analytical methods for the enantiomeric separation of 1,3-DMBA, with a focus on providing supporting experimental data and detailed protocols to aid researchers in selecting and implementing robust analytical strategies.
Comparison of Analytical Methods for 1,3-DMBA Enantiomeric Separation
The two primary methods for the chiral separation of volatile amines like 1,3-DMBA are Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization and High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a well-established and validated technique for determining the enantiopurity of 1,3-DMBA.[1] This method typically involves a derivatization step to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.
Method 2: High-Performance Liquid Chromatography with Chiral Stationary Phase (HPLC-CSP)
Quantitative Data Presentation
The following tables summarize the validation parameters for the established Chiral GC-MS method and a proposed Chiral HPLC method for the enantiomeric separation of 1,3-DMBA.
Table 1: Method Validation Parameters for Chiral GC-MS
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Baseline resolution of diastereomers | Resolution (Rs) > 1.5 |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | < 10% |
| - Intermediate Precision (Inter-day) | ≤ 20% | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Analyte dependent |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte dependent |
| Robustness | No significant impact on resolution | Consistent performance with minor variations in temperature and flow rate |
Table 2: Proposed Method Parameters for Chiral HPLC-CSP
| Validation Parameter | Proposed Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 10% |
| - Intermediate Precision (Inter-day) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Robustness | Consistent resolution with minor changes in mobile phase composition and temperature |
Experimental Protocols
Protocol 1: Chiral GC-MS Method for 1,3-DMBA Enantiopurity
This protocol is based on established methods for the chiral analysis of amines.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the 1,3-DMBA sample in a suitable solvent (e.g., ethyl acetate).
-
Add a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), to the sample solution.
-
Add a non-chiral base (e.g., triethylamine) to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the diastereomeric derivatives.
-
Cool the reaction mixture and wash with a dilute acid and then with water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a final concentration for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
-
MS System: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
Protocol 2: Proposed Chiral HPLC-CSP Method for 1,3-DMBA Enantiomeric Separation
This proposed method utilizes a polysaccharide-based chiral stationary phase.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Lux Amylose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the 1,3-DMBA sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Conclusion
Both Chiral GC-MS and Chiral HPLC-CSP are powerful techniques for the enantiomeric separation of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the available instrumentation, sample matrix, and the desired level of sensitivity. The GC-MS method, involving derivatization, is a validated approach for determining the enantiopurity of 1,3-DMBA. The proposed HPLC-CSP method offers a direct separation approach that can be validated following established guidelines to provide a reliable alternative for routine quality control. This guide provides the necessary framework for researchers and scientists to develop and validate robust analytical methods for the chiral separation of 1,3-DMBA, ensuring the quality and safety of products containing this compound.
References
Uncharted Territory: A Comparative Guide to the In Vitro Toxicity of 1,3-Dimethylbutylamine (DMBA) and 1,3-Dimethylamylamine (DMAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro toxicity of two synthetic stimulants: 1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, and 1,3-Dimethylamylamine (DMAA). While both compounds have appeared in dietary supplements, a stark contrast exists in the available scientific literature regarding their toxicological profiles. This document summarizes the existing in vitro data for DMAA and highlights the significant knowledge gap concerning the potential hazards of DMBA.
Executive Summary
In vitro toxicological data for 1,3-Dimethylamylamine (DMAA) suggests a potential for cytotoxicity at high concentrations, including decreased cell viability and increased oxidative stress. However, studies have indicated a lack of mutagenic or genotoxic effects in specific assays. In stark contrast, there is a profound absence of publicly available in vitro toxicity studies for this compound (DMBA). Regulatory bodies and scientific literature consistently emphasize that the safety and health effects of DMBA remain unknown due to a lack of scientific investigation.[1][2] This critical data gap presents a significant challenge for risk assessment and underscores the need for rigorous toxicological evaluation of this compound.
Comparative Toxicity Data
The following table summarizes the available quantitative in vitro toxicity data for 1,3-DMAA. No comparable data has been identified for 1,3-DMBA in the peer-reviewed scientific literature.
Table 1: In Vitro Toxicity of 1,3-DMAA
| Toxicity Endpoint | Assay System | Concentration | Observed Effect | Reference |
| Cytotoxicity | Human Lymphocytes | 1000 mg/L | Decreased cell viability, increased LDH activity | [3] |
| Oxidative Stress | Human Lymphocytes | 1000 mg/L | Increased oxidative level | [3] |
| Genotoxicity | Chromosomal Aberration Assay (Human Lymphocytes) | Not specified | No genotoxic effects observed | [3] |
| Mutagenicity | Ames Test (in silico prediction) | N/A | Negative for mutagenicity | [4] |
| Carcinogenicity | In silico prediction | N/A | Potential to induce carcinogenicity | [4] |
Note: The concentrations used in these in vitro studies are significantly higher than typical doses reported in dietary supplements.
Experimental Protocols
Cytotoxicity and Oxidative Stress Assessment of 1,3-DMAA in Human Lymphocytes
-
Cell Culture: Human lymphocytes were cultured in appropriate media.
-
Treatment: Cells were exposed to varying concentrations of DMAA (e.g., up to 1000 mg/L).
-
Cytotoxicity Assays:
-
Cell Viability: Assessed using methods such as the MTT assay, which measures metabolic activity.
-
Lactate Dehydrogenase (LDH) Release: Measured to determine cell membrane damage.
-
-
Oxidative Stress: The total oxidative status was evaluated to assess the level of oxidative stress induced by DMAA.
-
Data Analysis: The effects of DMAA were compared to control (untreated) cells.
This is a generalized protocol based on the description in the cited literature. For precise details, refer to the original publication.
Visualizing the Data Gap: Experimental Workflow
The following diagram illustrates a typical workflow for in vitro toxicity testing, highlighting the stages at which data is available for DMAA and critically absent for DMBA.
Caption: Workflow for in vitro toxicity testing and data availability for DMAA vs. DMBA.
Signaling Pathways: A Hypothetical Perspective
Given the stimulant nature of both compounds, a potential mechanism of toxicity could involve the induction of cellular stress pathways. The diagram below illustrates a generalized signaling pathway that could be investigated for both DMAA and DMBA to understand their potential cytotoxic effects.
Caption: Hypothetical signaling pathway for stimulant-induced cytotoxicity.
Conclusion
The comparative in vitro toxicity assessment of this compound and 1,3-Dimethylamylamine is severely hampered by the absence of data for DMBA. While DMAA has undergone some in vitro toxicological evaluation, revealing potential for cytotoxicity at high concentrations, DMBA remains a scientific enigma. The structural similarity between the two compounds suggests that DMBA may also pose health risks, but this cannot be confirmed without rigorous scientific investigation.[1][5] For researchers, scientists, and drug development professionals, the key takeaway is the critical need for comprehensive in vitro and in vivo toxicity studies on DMBA to ensure public safety and inform regulatory decisions. The lack of such data for a compound that has been available in consumer products is a significant concern.
References
- 1. DMBA: Another prohibited stimulant [opss.org]
- 2. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mrsupplement.com.au [mrsupplement.com.au]
Assessing the Purity of a 1,3-Dimethylbutylamine (DMBA) Reference Standard: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of reference standards is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a 1,3-Dimethylbutylamine (DMBA) reference standard. The performance of key analytical techniques is compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The purity of a this compound (DMBA) reference standard can be effectively determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative precision, enantiomeric specificity, or high-throughput screening. The primary methods employed are Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for accurate quantification, Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) for determining enantiomeric purity, and High-Performance Thin-Layer Chromatography (HPTLC) for rapid screening.
A comparison of the performance of these methods is summarized in the table below. Data presented is a synthesis from validated methods for DMBA and the closely related compound, 1,3-Dimethylamylamine (DMAA).
| Parameter | UHPLC-QToF-MS | Chiral GC-MS | HPTLC | Alternative: HPLC-DAD (for DMAA) |
| Linearity (R²) | > 0.999[1] | - | - | > 0.99 |
| Limit of Detection (LOD) | - | - | - | 0.02 µg/kg |
| Limit of Quantitation (LOQ) | - | - | - | - |
| Intra-day Precision (RSD) | 0.2-3.4%[1] | - | - | 2.7% |
| Inter-day Precision (RSD) | 0.3-2.9%[1] | - | - | 5.3% |
| Intra-day Accuracy | 87-102%[1] | - | - | - |
| Inter-day Accuracy | 86-103%[1] | - | - | 90-109% (as relative recovery) |
| Primary Application | Accurate quantification and identification | Enantiomeric purity and origin determination | Rapid screening and chemical fingerprinting | Quantification of related stimulants |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
UHPLC-QToF-MS for Quantitative Analysis
This method is ideal for the precise quantification of DMBA in a reference standard.
a) Sample Preparation:
-
Accurately weigh the DMBA reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan for identification and targeted MS/MS for quantification.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
Chiral GC-MS for Enantiomeric Purity
This technique is crucial for separating the enantiomers of DMBA, which is essential for determining if the standard is a racemic mixture (indicative of synthetic origin) or a single enantiomer.
a) Derivatization (if necessary):
-
React the DMBA sample with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral GC column.
b) GC Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200-250 °C).
c) MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify the enantiomers based on their mass spectra and retention times.
HPTLC for Screening
HPTLC is a rapid and cost-effective method for preliminary screening and chemical fingerprinting of the DMBA reference standard.
a) Sample and Standard Application:
-
Dissolve the DMBA reference standard in a suitable solvent.
-
Apply the sample and standard solutions as bands onto an HPTLC silica gel plate.
b) Chromatographic Development:
-
Develop the plate in a saturated chamber with an appropriate mobile phase (e.g., a mixture of toluene, ethyl acetate, and methanol).
c) Detection and Documentation:
-
After development, dry the plate.
-
Visualize the bands under UV light (e.g., 254 nm and 366 nm).
-
Derivatize the plate with a suitable reagent (e.g., Dragendorff's reagent) for specific detection.
-
Document the chromatogram using a densitometer or a suitable imaging system.
Alternative Reference Standards and Comparative Substances
For enhanced analytical accuracy and method validation, several alternatives can be considered:
-
This compound-d6 Hydrochloride: A deuterated internal standard is highly recommended for quantitative analysis using mass spectrometry. It helps to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the results.
-
1,3-Dimethylamylamine (DMAA): As a structurally similar stimulant, DMAA can be used as a comparative substance to verify chromatographic retention times and mass spectral fragmentation patterns. Validated methods for DMAA can also serve as a basis for developing and validating DMBA analysis methods.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing the purity of a DMBA reference standard and a decision tree for selecting the appropriate analytical method.
References
inter-laboratory comparison of 1,3-Dimethylbutylamine quantification methods
A Comparative Guide to 1,3-Dimethylbutylamine (DMBA) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of this compound (DMBA), a stimulant that has been identified in some dietary supplements.[1][2][3][4] While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from published, validated methods to offer a comprehensive comparison for research and analytical purposes. The methods discussed include High-Performance Thin-Layer Chromatography (HPTLC) for screening, chiral Gas Chromatography-Mass Spectrometry (GC-MS) for enantiomeric separation, and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for accurate quantification.
Quantitative Data Summary
The performance of various analytical methods for the quantification of DMBA and its close structural analog, 1,3-dimethylamylamine (DMAA), which shares similar analytical challenges, is summarized below. These data are extracted from single-laboratory validation studies.
| Analytical Method | Analyte | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Linearity (R²) | Recovery (%) |
| UHPLC-QToF-MS | DMBA | Dietary Supplements | Not Reported | 0.001-0.5 μg/mL | Not Reported | Not Reported |
| GC-MS | DMAA | Commercial Products | Not Reported | Not Reported | >0.99 | Not Reported |
| LC-ESI/MS/MS | DMAA | Geranium Plants | 1-2 ng/g | 1-2 pg (instrumental) | 0.99 | 85.1 - 104.9 |
| GC-FID | DMAA | N/A (Standard) | 7.21 μg/mL | 3.72 μg/mL | 0.9990 | 101.76 |
Experimental Protocols
UHPLC-QToF-MS for DMBA Quantification in Dietary Supplements
This method is highly sensitive and selective for the quantification of DMBA.
Sample Preparation: [2]
-
Weigh 1 gram of the powdered supplement or the contents of 1-2 capsules.
-
Add 20 mL of a 50:50 methanol:water solution.
-
Shake for 20 minutes, followed by 20 minutes of sonication.
-
Centrifuge the mixture at 5525 x g for 20 minutes.
-
Filter the supernatant through a 0.2 μm filter before injection.
Chromatographic Conditions: [2]
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of 5mM ammonium formate (pH 3.0) and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 μL
-
Column Temperature: 50°C
Mass Spectrometry Conditions: [2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 150°C
-
Data Acquisition: The instrument is tuned and calibrated in the mass range of 50–1200 Da. Leucine enkephalin is used as a lock mass standard.
Chiral GC-MS for DMBA Enantiopurity Determination
This method is crucial for determining if the DMBA present is a racemic mixture, which is indicative of synthetic origin.[1][5]
Sample Preparation (Derivatization is typically required):
-
Extract DMBA from the sample matrix using a suitable solvent.
-
Evaporate the solvent and reconstitute in a derivatization agent (e.g., trifluoroacetic anhydride) to create a volatile derivative.
-
Heat the mixture to ensure complete derivatization.
-
Evaporate the excess reagent and reconstitute in a suitable solvent for injection.
GC-MS Conditions:
-
Column: A chiral capillary column (e.g., DA-1).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 140°C).[6]
-
Injection Mode: Split or splitless, depending on the concentration.
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode for detection of characteristic fragments.
Visualizations
Caption: Workflow for DMBA analysis.
Caption: Decision tree for DMBA method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. cannonbol.com [cannonbol.com]
- 3. researchgate.net [researchgate.net]
- 4. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Pressor Effects of 1,3-Dimethylbutylamine (DMBA) and Octopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pressor effects of 1,3-Dimethylbutylamine (DMBA) and octopamine, two sympathomimetic amines. The information presented is collated from preclinical and clinical studies to assist in understanding their pharmacological profiles.
Executive Summary
This compound (DMBA), a synthetic stimulant, and octopamine, a biogenic amine, both exhibit pressor effects by interacting with the sympathetic nervous system. DMBA appears to elicit a dose-dependent increase in blood pressure, primarily through indirect sympathomimetic action. Octopamine demonstrates a more complex, dual mechanism of action, with direct effects on adrenergic receptors and potential indirect actions, leading to vasoconstriction. The magnitude of the pressor effect of octopamine can be influenced by the route of administration, with intravenous delivery showing a clear hypertensive response in animal models.
Quantitative Data on Pressor Effects
The following tables summarize the quantitative data on the effects of DMBA and octopamine on blood pressure from published studies.
Table 1: Pressor Effects of this compound (DMBA) in Humans (Oral Administration)
| Dosage | Subject Population | Systolic Blood Pressure (SBP) Change | Diastolic Blood Pressure (DBP) Change | Heart Rate (HR) Change | Citation |
| 25 mg | Healthy Men | No significant change | No significant change | No significant change | [1][2] |
| 50 mg (as Geranamine) | Healthy Men and Women | Increased | Increased | Unaffected | [3] |
| 75 mg (as Geranamine) | Healthy Men and Women | Increased | Increased | Unaffected | [3] |
| 250 mg Caffeine + 75 mg Geranamine | Healthy Men and Women | Peak increase of ~20% at 60 min post-ingestion | Peak increase of ~17% at 60 min post-ingestion | Unaffected | [3][4] |
Table 2: Pressor Effects of Octopamine in Animal Models (Intravenous Administration)
| Species | Dosage | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Citation |
| Rat | Not specified | Vasoconstriction | Not specified | [5] |
| Porcine | Not specified | Contraction of mesenteric arteries | Not specified | [6] |
Experimental Protocols
The assessment of pressor effects typically involves in vivo blood pressure monitoring in animal models or human subjects.
In Vivo Blood Pressure Measurement in Rats (Invasive)
This protocol is a synthesized example based on common methodologies.[7][8]
-
Animal Preparation:
-
Catheter Implantation:
-
Data Acquisition:
-
The animal is allowed a stabilization period after surgery.
-
Baseline blood pressure and heart rate are recorded continuously using a data acquisition system.[8]
-
The test substance (DMBA or octopamine) is administered intravenously at varying doses.
-
Blood pressure and heart rate are monitored continuously during and after drug administration to determine the peak effect and duration of action.
-
Blood Pressure Measurement in Humans (Non-Invasive)
This protocol is based on studies investigating the effects of oral DMBA supplementation.[1][3]
-
Subject Preparation:
-
Healthy adult male and female subjects are recruited.
-
Subjects typically undergo an overnight fast before the study.[3]
-
-
Baseline Measurements:
-
Resting heart rate and blood pressure are measured before administration of the substance.
-
-
Drug Administration and Monitoring:
-
A single oral dose of DMBA (or placebo) is administered.
-
Heart rate and blood pressure are measured at regular intervals (e.g., 30, 60, 90, and 120 minutes post-ingestion) using an automated oscillometric device.[3]
-
Signaling Pathways and Mechanisms of Action
This compound (DMBA)
DMBA is believed to act as an indirect sympathomimetic agent. Its primary mechanism is thought to involve the release of endogenous norepinephrine from sympathetic nerve terminals. The increased concentration of norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors on vascular smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.[9][10]
Octopamine
Octopamine's pressor effect is more multifaceted. It can act as a direct agonist at α-adrenergic receptors, particularly the α1 subtype, on vascular smooth muscle, initiating vasoconstriction.[11] Additionally, similar to other trace amines, octopamine may also have an indirect sympathomimetic effect by promoting the release of norepinephrine.[11]
Experimental Workflow
The general workflow for comparing the pressor effects of these two compounds in a preclinical setting is outlined below.
Conclusion
Both this compound and octopamine exhibit pressor effects, characteristic of sympathomimetic amines. DMBA's effects in humans appear to be dose-dependent, with higher doses leading to significant increases in blood pressure. Its mechanism is likely indirect, through the release of norepinephrine. Octopamine has a more complex pharmacological profile, with both direct agonist activity at α-adrenergic receptors and potential for indirect sympathomimetic actions. The pressor response to octopamine has been clearly demonstrated with intravenous administration in animal models. Further research is required to establish comprehensive dose-response relationships and detailed receptor binding affinities for both compounds to fully elucidate their comparative pressor profiles.
References
- 1. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of a Dietary Supplement Containing 1,3-Dimethylamylamine on Blood Pressure and Bloodborne Markers of Health: a 10-Week Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenergic Metabolic and Hemodynamic Effects of Octopamine in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential mechanisms of action of the trace amines octopamine, synephrine and tyramine on the porcine coronary and mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iworx.com [iworx.com]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Sympathomimetics [cvpharmacology.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Screening Methods for 1,3-Dimethylbutylamine (DMBA) in Sports Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated screening methods for the detection and quantification of 1,3-Dimethylbutylamine (DMBA) in sports supplements. DMBA, a central nervous system stimulant, has been identified in numerous dietary supplements, often without being listed on the label.[1][2][3][4] It is an analogue of 1,3-dimethylamylamine (DMAA), a substance the U.S. Food and Drug Administration has taken action to remove from the market.[1][2] The presence of DMBA in supplements, a substance with unknown safety and efficacy in humans, necessitates robust and reliable analytical methods for its detection to ensure consumer safety and regulatory compliance.[2][5]
Comparison of Analytical Methods
Several analytical techniques have been successfully employed for the screening and confirmation of DMBA in the complex matrices of sports supplements. The choice of method often depends on the desired level of sensitivity, selectivity, and throughput. High-performance thin-layer chromatography (HPTLC) offers a rapid screening tool, while gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS), provide higher sensitivity and specificity for confirmation and quantification.[1][3]
| Parameter | HPTLC | GC-MS | UHPLC-QToF-MS | DART-MS/MS | ¹H NMR |
| Principle | Planar chromatography with densitometric detection | Separation of volatile compounds followed by mass analysis | High-resolution separation with high-accuracy mass detection | Direct analysis in real time with tandem mass spectrometry | Nuclear magnetic resonance spectroscopy |
| Primary Use | Rapid Screening & Chemical Fingerprinting[3] | Enantiomeric Purity & Confirmation[1][3] | Quantification & Confirmation[1][3] | Rapid Screening of multiple stimulants[6] | Quantification |
| Sample Preparation | Simple Extraction | Derivatization may be required | Extraction, Sonication, Centrifugation, Filtration[5] | Minimal[6] | Simple Extraction |
| Limit of Detection (LOD) | - | - | - | Low ng/g region[7] | 0.03 g/kg |
| Limit of Quantification (LOQ) | - | - | - | - | 0.08 g/kg[8] |
| Linearity (R²) | - | - | - | - | 0.9937[8] |
| Reported DMBA Concentration Range | - | - | 13 to 120 mg per serving[2][5], 0.1 to 214 mg per daily dose[4] | - | 3.1 g/kg to 415 g/kg (as DMAA-HCl) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of DMBA screening methods.
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from a study that identified DMBA in multiple dietary supplements.[5]
-
Extraction: Weigh 1 gram of powdered supplement or the contents of 1-2 capsules.
-
Add 20 mL of a 50:50 methanol:water solution.
-
Agitation: Shake the mixture for 20 minutes.
-
Sonication: Sonicate the mixture for 20 minutes.
-
Centrifugation: Centrifuge the resulting mixture at 5525 x g for 20 minutes.
-
Filtration: Reserve the supernatant and filter it through a 0.45 µm PVDF syringe filter.
-
Dilution: The resulting solution is then ready for analysis by LC-MS/MS.
UHPLC-QToF-MS Method for Quantification
This method was developed for the quantification of DMBA in dietary supplements.[1]
-
Instrumentation: Ultra-High Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer.
-
Column: Suitable for reversed-phase chromatography.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile with formic acid).
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of DMBA.
-
Quantification: A validated method is used for the quantification of DMBA.
Chiral GC-MS for Enantiomeric Purity
This technique is used to determine the enantiomeric ratio of DMBA, which can help in distinguishing between natural and synthetic sources.[1][3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral column capable of separating enantiomers.
-
Derivatization: Derivatization of DMBA may be necessary to improve its volatility and chromatographic properties.
-
Detection: Mass spectrometry to identify and quantify each enantiomer.
Visualized Workflows
The following diagrams illustrate the logical flow of screening and confirming the presence of this compound in sports supplements.
Caption: General workflow for DMBA screening and confirmation.
Caption: Detailed sample preparation and LC-MS/MS analysis workflow.
References
- 1. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cannonbol.com [cannonbol.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Undeclared Doping Substances are Highly Prevalent in Commercial Sports Nutrition Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid assessment of the illegal presence of 1,3-dimethylamylamine (DMAA) in sports nutrition and dietary supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,3-Dimethylbutylamine and Other Synthetic Stimulants
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, is a synthetic stimulant structurally related to other controversial stimulants such as 1,3-dimethylamylamine (DMAA) and octodrine (DMHA).[1][2] Initially identified in some dietary and sports nutrition supplements, DMBA has been subject to regulatory scrutiny due to its unapproved status and potential health risks.[3][4] This guide provides a comparative analysis of DMBA and other synthetic stimulants, focusing on their pharmacological profiles, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative properties of these compounds.
Chemical Structures and Nomenclature
DMBA, DMAA, and DMHA are all aliphatic amines with structural similarities that contribute to their stimulant effects.[5] A clear understanding of their chemical structures is fundamental to comprehending their structure-activity relationships.
Table 1: Chemical Identification of Selected Synthetic Stimulants
| Common Name | IUPAC Name | Other Names | Molecular Formula |
| 1,3-DMBA | 4-methylpentan-2-amine | AMP Citrate, this compound | C₆H₁₅N |
| 1,3-DMAA | 4-methylhexan-2-amine | Methylhexanamine, Geranamine | C₇H₁₇N |
| DMHA | 6-methylheptan-2-amine | Octodrine, 2-aminoisoheptane | C₈H₁₉N |
Comparative Pharmacological Data
The primary mechanism of action for these synthetic stimulants is believed to be their interaction with the sympathetic nervous system, leading to effects such as increased heart rate, blood pressure, and alertness.[3][6] This is primarily achieved through their influence on adrenergic receptors and the reuptake of neurotransmitters like dopamine and norepinephrine.[6]
Limited publicly available data exists for the direct comparative potency of DMBA. However, early animal studies from the 1940s indicated that while DMBA exhibits pressor effects (the ability to increase blood pressure), it is less potent than DMAA.[5] More recent in vitro studies have provided some quantitative comparisons, particularly regarding their effects on metabolic enzymes and neurotransmitter transporters.
Table 2: Comparative In Vitro Potency of Synthetic Stimulants
| Compound | Target | Assay Type | IC₅₀ Value | Notes |
| 1,3-DMBA | CYP2D6 | Enzyme Inhibition | >100 µM[5] | Indicates weak inhibition of this metabolic enzyme. |
| 1,3-DMAA | CYP2D6 | Enzyme Inhibition | ~6.7 µM[5] | Significantly more potent inhibitor of CYP2D6 than DMBA. |
| 1,3-DMAA | Dopamine Transporter (DAT) | [³H]-Dopamine Uptake Inhibition | 29.4 µM[7] | |
| d-amphetamine | Dopamine Transporter (DAT) | [³H]-Dopamine Uptake Inhibition | 0.66 µM[7] | Included for comparison as a well-characterized stimulant. |
| 1,3-DMAA | Norepinephrine Transporter (NET) | Neurotransmitter Uptake Inhibition | 0.41 µM[7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathways
Synthetic stimulants like DMBA are classified as sympathomimetic amines, meaning they mimic the effects of endogenous catecholamines such as epinephrine and norepinephrine.[3][8] Their primary mode of action involves a combination of direct agonism at adrenergic receptors and indirect effects through the inhibition of dopamine and norepinephrine reuptake.[6]
The following diagram illustrates the general signaling pathway for sympathomimetic stimulants that act on adrenergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Alpha and beta adrenergic receptors of canine lung tissue identification and characterization of alpha adrenergic receptors by two different ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dimethylbutylamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. 1,3-Dimethylbutylamine (DMBA), a stimulant drug structurally related to methylhexanamine, requires meticulous disposal procedures due to its hazardous properties.[1] This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of DMBA, safeguarding both laboratory personnel and the environment.
Hazard Profile of this compound
Understanding the inherent risks of a chemical is the first step toward safe handling. DMBA is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these properties before initiating any disposal protocol.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor.[2][3] |
| Toxicity | Harmful if swallowed and toxic in contact with skin.[2][4] |
| Corrosivity | Causes severe skin burns and eye damage.[2] |
| Irritation | May cause respiratory irritation.[4] |
| Environmental Hazard | Toxic to aquatic life.[5] |
This table summarizes the primary hazards associated with this compound, necessitating specialized disposal procedures.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of DMBA waste in a laboratory setting. Adherence to these procedures is critical to mitigate risks.
1. Personal Protective Equipment (PPE): Before handling DMBA, ensure appropriate PPE is worn. This includes:
-
Hand Protection: Nitrile gloves.[5]
-
Body Protection: A laboratory coat.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5]
2. Waste Segregation and Collection:
-
Do not mix DMBA waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all DMBA waste, including unused product and contaminated materials (e.g., paper towels, gloves), in a designated, properly labeled hazardous waste container.[5]
3. Container Management:
-
Use a container that is compatible with amines and flammable liquids. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must be in good condition, with a tightly sealing lid to prevent leaks and vapor release.
-
Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive, toxic).
4. Neutralization (for small spills):
-
In the event of a small spill, it can be absorbed with an inert material like vermiculite or sand.[5]
-
The absorbed material should then be collected and placed in the designated hazardous waste container.[5]
5. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from sources of ignition.[2]
-
Ensure the storage area is designated for flammable and corrosive materials and is inaccessible to unauthorized personnel.
6. Final Disposal:
-
Under no circumstances should this compound be poured down the drain or disposed of in regular trash. [5] This is due to its toxicity to aquatic life and its flammability.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.[6][7][8] The UN number for transport is UN2733, and it is classified as "Amines, liquid, corrosive, flammable, n.o.s."[5]
Logical Workflow for DMBA Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
This diagram outlines the procedural workflow for the safe disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1,3-二甲基丁胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound (1,3-DMBA) MSDS/SDS | Supplier & Distributor [polic-chemical.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Dimethylbutylamine
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 1,3-Dimethylbutylamine (DMBA), ensuring the well-being of researchers and the integrity of your work. Adherence to these protocols is essential for minimizing risks associated with this hazardous chemical.
This compound is a flammable liquid and vapor that can be harmful if swallowed or comes into contact with the skin.[1][2] It is known to cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[1][3] Meticulous planning and execution of handling procedures are paramount.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a faceshield.[2][4] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Nitrile or other chemical-resistant gloves.[5][6] | Prevents skin contact which can be toxic and cause severe burns. |
| Body Protection | Impervious clothing, such as a lab coat, and closed-toe shoes.[5][6] | Shields the body from accidental spills and splashes. |
| Respiratory Protection | An organic vapor respirator with an appropriate cartridge (e.g., type ABEK EN14387).[2][5] | Necessary when airborne concentrations may be high or when working outside of a fume hood. |
Operational Plan: From Receipt to Disposal
Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for all handling procedures.[5][6]
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4]
-
Prepare all necessary equipment and reagents before introducing this compound to the work area.
-
Ground and bond all containers during transfer to prevent static discharge.[4][5]
2. Handling the Chemical:
-
Don all required PPE as specified in the table above.
-
Conduct all work within the certified chemical fume hood.[5]
-
Avoid direct contact with the liquid and inhalation of vapors.[7]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store this compound in a cool, dry, well-ventilated, and fire-resistant area.[5][7]
-
Segregate from incompatible materials such as oxidizing agents, strong acids, and acid chlorides.[5][6]
-
Keep away from heat, sparks, and open flames.[1]
Emergency Procedures
Spill Response:
-
Immediately evacuate the area and alert others.
-
Eliminate all ignition sources.[8]
-
If safe to do so, stop the leak.[8]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[5][6]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, closed container for hazardous waste disposal.[8][9]
Exposure Response:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10]
Disposal Plan
All waste containing this compound is considered hazardous.
-
Chemical Waste: Collect all unused this compound and any materials contaminated with it in a designated, properly labeled, and sealed hazardous waste container.[1][6]
-
Container Disposal: Thoroughly rinse empty containers before disposal as hazardous waste.[1]
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Do not pour this compound down the drain.[5][6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound 98 108-09-8 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound (1,3-DMBA) MSDS/SDS | Supplier & Distributor [it.polic-chemical.com]
- 6. This compound (1,3-DMBA) MSDS/SDS | Supplier & Distributor [polic-chemical.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound(108-09-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
